(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370332 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103365-47-5 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral building block of significant interest in pharmaceutical research and development. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and presents visual workflows to support laboratory applications.
Core Physicochemical Properties
This compound, with the CAS number 103365-47-5, is a white to off-white solid.[][2] Its chemical structure consists of a phenyl ring and a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This protecting group enhances its stability and utility in peptide synthesis.
Quantitative Data Summary
The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is experimentally determined, other values are based on computational predictions.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | - | [3] |
| Molecular Weight | 265.3 g/mol | - | [3] |
| Melting Point | 122.9 °C | Experimental | [3] |
| Boiling Point | 408.52 °C (at 760 mmHg) | Estimated | [3] |
| Density | 1.1356 g/cm³ | Estimated | [3] |
| pKa | 4.32 ± 0.10 | Predicted | [4] |
| XLogP3 | 2.72 | Computed | [3] |
| Polar Surface Area (PSA) | 75.6 Ų | Computed | [3] |
| Appearance | White to off-white chunks/powder | Experimental | [2][3] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place | - | [3] |
Note on Solubility and Optical Rotation:
-
Optical Rotation: A specific experimental value for the optical rotation of this compound was not found in the reviewed literature. However, the unprotected parent compound, (S)-3-Amino-3-phenylpropanoic acid, has a reported specific rotation of -6.0 to -8.0 degrees (c=1, water).
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity substance.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.
Solubility Determination (Qualitative)
Determining the solubility of a compound in various solvents is essential for selecting appropriate solvent systems for reactions, purification, and analysis.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO, DMF) are selected.
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the chosen solvent (e.g., 1 mL).
-
Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The sample is visually inspected for the presence of undissolved solid. The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in the molecule.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules, confirming the enantiomeric purity of the sample.
Methodology:
-
Solution Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent (e.g., chloroform, methanol).
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. For critical applications, it is recommended that properties such as solubility and pKa be determined experimentally under the specific conditions of use.
References
A Comprehensive Technical Guide to (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
This technical guide provides an in-depth overview of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a critical chiral building block in modern pharmaceutical and peptide research. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, applications, and relevant experimental protocols.
Chemical Identity and Synonyms
This compound is a derivative of β-phenylalanine protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances stability and solubility, making it a valuable intermediate in organic synthesis.[1][2]
CAS Number: 103365-47-5[3][4][5][6]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common ones include:
-
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[4]
-
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid[4]
-
Boc-(S)-3-Amino-3-phenylpropionic acid[4]
-
(S)-N-Boc-beta-phenyl-beta-alanine[3]
-
(S)-3-(Boc-amino)-3-phenylpropionic acid[6]
-
N-T-BUTOXYCARBONYL-(S)-3-AMINO-3-PHENYLPROPIONIC ACID[3]
-
Boc-D-beta-Phe-OH[4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [3][4][5] |
| Molecular Weight | 265.3 g/mol | [3][4] |
| Appearance | White to off-white powder or chunks | [3][] |
| Melting Point | 122.9 °C (rough estimate) to 186 °C | [3][] |
| Boiling Point | 408.52°C to 423.2°C (rough estimates) | [3][] |
| Purity | ≥95% to 99% | [5][6][] |
| Density | ~1.13 - 1.158 g/cm³ (rough estimates) | [3][] |
| XLogP3 | 2.72 | [3] |
| PSA (Polar Surface Area) | 75.6 Ų | [3] |
Applications in Research and Drug Development
This compound is a cornerstone in advanced peptide synthesis and pharmaceutical research due to its unique structural features.
-
Peptide Synthesis: It serves as a crucial building block for creating peptidomimetics and incorporating unnatural amino acids into peptide chains. The Boc protecting group allows for controlled, stepwise addition in solid-phase peptide synthesis (SPPS).[1]
-
Drug Development: This compound is a versatile intermediate for synthesizing novel therapeutics. Its chiral nature is particularly important, as stereochemistry significantly influences a drug's biological activity and safety.[1]
-
Neuroprotective Agents: It is instrumental in the development of molecules designed to treat neurological disorders by protecting nerve cells and improving cognitive function.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
A. General Protocol for N-Boc Protection of (S)-3-Amino-3-phenylpropanoic Acid
This protocol describes a common method for introducing the Boc protecting group.
Materials:
-
(S)-3-Amino-3-phenylpropanoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
2(N) Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve (S)-3-Amino-3-phenylpropanoic acid in a mixture of 1,4-dioxane and 1(N) NaOH solution in a round-bottom flask.
-
Stir the mixture vigorously for 15-20 minutes in an ice bath to ensure complete dissolution and cooling.
-
Add Boc anhydride dropwise to the solution using a dropping funnel while maintaining the cool temperature.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Acidify the reaction mixture to a pH of 2-3 by slowly adding 2(N) KHSO₄ solution. Monitor the pH using pH paper.
-
Concentrate the mixture using a rotary evaporator to remove the 1,4-dioxane.
-
Perform a liquid-liquid extraction by adding ethyl acetate to the concentrated aqueous mixture in a separating funnel. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product further using column chromatography if necessary.
B. Protocol for Incorporation into a Peptide Chain via Manual Boc-SPPS
This protocol outlines the use of this compound in a standard solid-phase peptide synthesis workflow.[8]
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt (coupling agents)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes within a reaction vessel.[8]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like DCC.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a 50% TFA solution in DCM for 30 minutes. Wash thoroughly with DCM.[8]
-
Neutralization: Neutralize the resin with a 10% DIPEA solution in DCM for 10 minutes, followed by washing with DCM.[8]
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.
-
Activate the carboxylic acid group with a coupling agent (e.g., DCC).
-
Add the activated solution to the resin and agitate for 2-4 hours at room temperature.[8]
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, perform a final Boc deprotection. Cleave the peptide from the resin using a strong acid like anhydrous Hydrogen Fluoride (HF) with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and safety protocols) .[8]
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain during Boc-SPPS.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
Handle this compound in a well-ventilated area.[3] Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-SuZhou LaiTeou [lookchem.com]
- 6. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-3-Amino-3-phenylpropanoic acid, a protected β-amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, including the chiral center and the phenyl ring, offer a versatile scaffold for the design and synthesis of novel therapeutic agents with enhanced pharmacological profiles. The incorporation of this β-amino acid into peptide and small molecule structures can impart improved metabolic stability, unique conformational constraints, and potent biological activity. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Applications in Drug Discovery
The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the advantageous properties conferred by the β-amino acid backbone. These include resistance to proteolytic degradation, the ability to form stable secondary structures, and the potential to mimic the bioactivity of natural α-peptides.
Anticancer Agents
Derivatives of 3-amino-3-phenylpropanoic acid have demonstrated significant potential as antiproliferative agents. Their mechanism of action can involve the inhibition of key enzymes in cancer progression, such as aminopeptidase N (APN/CD13), or the induction of apoptosis through various cellular pathways.
Neuromodulatory and Neuroprotective Agents
The rigidified backbone provided by β-amino acids makes them ideal for targeting receptors in the central nervous system. Derivatives have been explored as ligands for mu (µ) opioid receptors and as potential neuroprotective agents by modulating glutamatergic synaptic transmission.
Enzyme Inhibitors
The structural motif of 3-amino-3-phenylpropanoic acid is present in a number of potent enzyme inhibitors. Beyond APN/CD13, this scaffold has been investigated for the inhibition of other proteases and kinases, including those in the JAK/STAT signaling pathway, which is crucial in inflammation and immunology.
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives synthesized from or related to this compound.
Table 1: Aminopeptidase N (APN/CD13) Inhibition
| Compound ID | Structure/Modification | Target | Assay | IC50 (µM) | Cell Line | IC50 (µM) |
| 7e | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative | Porcine Kidney APN | Enzymatic | 1.26 ± 0.01 | ES-2 (Ovarian Cancer) | 30.19 ± 1.02 |
| Bestatin | Reference Inhibitor | Porcine Kidney APN | Enzymatic | 2.55 ± 0.11 | ES-2 (Ovarian Cancer) | 60.61 ± 0.10 |
Data from a study on novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as APN inhibitors.
Table 2: Antiproliferative Activity of β-Phenylalanine Derivatives
| Compound ID | Modification | Cell Line | Concentration (µM) | % Cell Viability |
| 5 | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | A549 (Lung Adenocarcinoma) | 100 | ~20% |
| 13b | (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | A549 (Lung Adenocarcinoma) | 100 | ~25% |
| Doxorubicin | Reference Drug | A549 (Lung Adenocarcinoma) | 100 | ~15% |
| Cisplatin | Reference Drug | A549 (Lung Adenocarcinoma) | 100 | ~30% |
Data from a study on the synthesis and biological evaluation of β-phenylalanine derivatives as antiproliferative candidates.
Table 3: Neuroprotective Activity of L-Phenylalanine Derivatives
| Compound | Effect | Assay | IC50 (µM) |
| 3,5-diiodo-L-tyrosine (DIT) | Depression of mEPSC frequency | Patch-clamp in rat cultured neurons | 104.6 ± 14.1 |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of mEPSC frequency | Patch-clamp in rat cultured neurons | 127.5 ± 13.3 |
Data from a study on the neuroprotective action of halogenated derivatives of L-phenylalanine.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of derivatives of this compound are mediated through their interaction with specific signaling pathways. The following diagrams illustrate some of these key pathways.
Applications of β-Amino Acids in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptide sequences represents a paradigm shift in peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural α-peptides, such as proteolytic instability and limited conformational diversity. This technical guide provides a comprehensive overview of the core applications of β-amino acids in peptide design, with a focus on their impact on structure, stability, and biological activity. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and drug development.
Enhanced Proteolytic Stability
A primary driver for the use of β-amino acids is the remarkable resistance of the resulting β-peptides to degradation by proteases.[1][2] The additional methylene group in the backbone of β-amino acids alters the peptide conformation, hindering recognition and cleavage by proteolytic enzymes that are specific for α-peptide bonds.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for the development of peptide-based therapeutics.[4][5]
Table 1: In Vivo Half-Life of Selected β-Amino Acid-Containing Peptides
| Peptide/Analog | Modification | Species | Half-Life (t½) | Reference |
| Neurotensin Analog (53) | Introduction of β-amino acids | Not Specified | 32 hours | [3] |
| Neurotensin Analog (54) | N-terminal β-arginine | Not Specified | > 7 days | [3] |
| Water-soluble β-heptapeptide 1 | Lysine side chains | Rodent | 3 hours | [6] |
| Water-soluble β-heptapeptide 2 | Lysine side chains | Rodent | 10 hours | [6] |
Structural Diversity and Conformational Control
β-Amino acids introduce a higher degree of conformational flexibility and diversity compared to their α-counterparts. Peptides composed entirely of β-amino acids, known as β-peptides, can fold into unique and stable secondary structures, including various helices (such as the 14-helix, 12-helix, and 10/12-helix) and sheet-like structures.[2] This ability to form well-defined and predictable three-dimensional structures is crucial for mimicking the bioactive conformations of natural peptides and for designing novel scaffolds that can interact with specific biological targets.
Applications in Drug Discovery and Development
The unique properties of β-amino acids have led to their exploration in a wide range of therapeutic areas.
Antimicrobial Peptides
The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents. β-Peptides have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a broad spectrum of bacteria, including multidrug-resistant strains like the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[7][8][9][10] Their mechanism of action often involves the disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity (MIC) of Representative β-Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| AMC-109 | P. aeruginosa | 8–16 | [8] |
| LGL13K | ESBL K. pneumoniae | 16–32 | [8] |
| DGL13K | XDR A. baumannii | 8–32 | [8] |
| Synthetic Cecropin B2 | E. coli | 0.207 | [11] |
| Synthetic Cecropin B2 | S. aureus | 1.656 | [11] |
Inhibition of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. The extended and well-defined structures of β-peptides make them ideal scaffolds for designing inhibitors of PPIs. A notable example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.[12][13][14] β-Peptide mimics of the p53 α-helix can bind to MDM2 with high affinity, disrupting the p53-MDM2 complex, leading to p53 stabilization and activation of tumor-suppressing pathways.[15][16][17][18][19][20]
Table 3: Inhibitory Activity of p53-MDM2 Antagonists
| Inhibitor | Target | IC₅₀ (µM) | K_d_ (nM) | Reference |
| NL-6 | Strand Transfer | 2.7 | - | [13][14] |
| NL-9 | Strand Transfer | 56 | - | [13][14] |
| Biphenyl-cross-linked Noxa peptide | Mcl-1 | - | - | [13][14] |
| 351LSQEQLEHRERSLS5TLRS5IQRMLF374 (55) | BCL9/β-catenin | 135 (nM) | - | [21] |
| TB1 | PAC3 homodimer | 0.020 | - | [22] |
GPCR Ligand Design
G protein-coupled receptors (GPCRs) are a major class of drug targets. The conformational control offered by β-amino acids allows for the design of potent and selective GPCR ligands.[2][23][24][25][26] For instance, β-amino acid-containing analogs of somatostatin have been developed with tailored receptor subtype selectivities.
Table 4: Receptor Binding Affinity of Somatostatin Analogs
| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |
| DJS631 | - | >1000 | >1000 | >1000 | 1 | [12] |
| DJS811 | - | 1 | >1000 | >1000 | 1 | [12] |
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
This protocol outlines the general steps for the manual synthesis of a β-peptide on a Rink Amide resin using Fmoc chemistry.[18][27][28][29][30]
Materials:
-
Rink Amide resin
-
Fmoc-protected β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected β-amino acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent β-amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of β-peptides against a specific protease.
Materials:
-
β-peptide stock solution
-
Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer
-
Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA or a specific protease inhibitor)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of the β-peptide in the reaction buffer at a known concentration.
-
Initiate the reaction by adding the protease stock solution to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.
-
The percentage of intact peptide at each time point is calculated relative to the amount at time zero.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial β-peptide.[7][11]
Materials:
-
β-peptide stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the β-peptide in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway: p53 Activation by MDM2 Inhibition
The following diagram illustrates the activation of the p53 tumor suppressor pathway upon inhibition of its negative regulator, MDM2, by a β-peptide-based inhibitor.
Experimental Workflow: β-Peptide Drug Discovery Pipeline
The diagram below outlines a general workflow for the discovery and development of β-peptide-based drugs.[5][23][25][31]
References
- 1. Extending the half‑life of therapeutic peptides - Research Outreach [researchoutreach.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. swolverine.com [swolverine.com]
- 5. actu.epfl.ch [actu.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial peptide polymers: no escape to ESKAPE pathogens—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are Antimicrobial Peptide Dendrimers an Escape from ESKAPE? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 14. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 28. peptide.com [peptide.com]
- 29. peptide.com [peptide.com]
- 30. chem.uci.edu [chem.uci.edu]
- 31. dot | Graphviz [graphviz.org]
Conformational Analysis of Peptides Containing β-Phenylalanine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-native amino acids, such as β-phenylalanine, offers a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and fine-tune biological activity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of peptides containing β-phenylalanine, detailing experimental and computational methodologies, presenting key structural parameters, and illustrating relevant biological pathways.
Introduction to β-Phenylalanine in Peptide Design
β-amino acids, characterized by the amino group being attached to the β-carbon instead of the α-carbon, introduce an additional carbon atom into the peptide backbone. This seemingly subtle modification has profound implications for the peptide's conformational landscape. The increased flexibility and altered hydrogen bonding patterns of β-amino acids like β-phenylalanine allow these peptides to adopt unique secondary structures not readily accessible to their α-peptide counterparts. These structures can include various helices (such as 10-helix, 12-helix, and 14-helix), sheets, and turns, which can mimic or disrupt biological interactions with high specificity.[1] The phenyl group of β-phenylalanine further contributes to conformational stability through aromatic and hydrophobic interactions.[2][3] The enhanced stability of β-peptides against enzymatic degradation makes them particularly attractive candidates for drug development.[4]
Experimental Approaches to Conformational Analysis
A multi-faceted experimental approach is crucial for a thorough conformational analysis of β-phenylalanine-containing peptides. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.[5] Key NMR experiments and parameters for analyzing β-phenylalanine peptides include:
-
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance restraints between protons that are close in proximity (< 5 Å), which is fundamental for defining the peptide's fold.[6]
-
Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei and are therefore critical for determining backbone (φ, ψ, θ) and side-chain (χ) torsion angles. The relationship between coupling constants and dihedral angles is described by the Karplus equation.[7][8]
-
Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local electronic environment and can provide valuable information about the secondary structure.
A typical workflow for NMR-based conformational analysis is outlined below:
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectra. For β-peptides, the formation of specific helical structures, such as the 14-helix, can produce a characteristic CD signature with a minimum around 214 nm.[9]
A standard protocol for CD spectroscopy involves:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded in the far-UV range (typically 190-250 nm) using a spectropolarimeter.
-
Data Analysis: The raw data is converted to mean residue ellipticity [θ] and can be deconvoluted using various algorithms to estimate the percentage of different secondary structure elements.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
The Synthesis of Neuroprotective Agents Utilizing (S)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective neuroprotective agents is a cornerstone of modern medicinal chemistry, driven by the increasing prevalence of neurodegenerative diseases. Within this landscape, the chiral building block, (S)-N-Boc-3-Amino-3-phenylpropanoic acid, has emerged as a valuable precursor for the synthesis of novel therapeutic candidates. Its inherent structural features, including the β-amino acid scaffold and the phenyl moiety, provide a strategic starting point for the design of peptidomimetics and small molecules with the potential to modulate key signaling pathways involved in neuronal survival and function. This technical guide provides an in-depth overview of the synthesis of a representative neuroprotective dipeptide utilizing this key building block, including detailed experimental protocols, quantitative analysis of its neuroprotective effects, and an exploration of the underlying signaling mechanisms.
Core Compound: this compound
This compound is a protected β-amino acid that serves as a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during coupling reactions, a critical aspect of peptide synthesis. The phenyl group and the stereochemistry at the C3 position are key features that can influence the biological activity of the final neuroprotective agent.
Synthesis of a Neuroprotective Dipeptide: A Case Study
This section details the synthesis of a dipeptide, for the purpose of this guide, we will call Boc-L-Prolyl-(S)-3-amino-3-phenylpropanoic acid, a potential neuroprotective agent, using this compound and L-proline. The synthesis is carried out using a standard solid-phase peptide synthesis (SPPS) methodology with a Boc protection strategy.
Experimental Protocols
The synthesis involves a stepwise process of coupling the amino acids on a solid support, followed by cleavage and purification.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Material/Reagent | Grade | Purpose |
| This compound | Synthesis Grade | Starting Material |
| Boc-L-Proline | Synthesis Grade | Starting Material |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Solid Support |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Boc Deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade | Neutralization |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Coupling Additive |
| Diethyl ether | Reagent Grade | Precipitation |
| Acetonitrile (ACN) | HPLC Grade | Purification |
| Water | HPLC Grade | Purification |
Protocol 1: Solid-Phase Synthesis of Boc-L-Prolyl-(S)-3-amino-3-phenylpropanoic acid
-
Resin Swelling: Swell Merrifield resin in DCM for 1 hour in a fritted reaction vessel.
-
First Amino Acid Loading:
-
Dissolve this compound and an equivalent amount of cesium iodide in DMF.
-
Add the solution to the swollen resin and agitate at 50°C for 24 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 10 minutes (repeat twice).
-
Wash the resin with DCM.
-
-
Second Amino Acid Coupling:
-
Dissolve Boc-L-Proline, DCC, and HOBt in a 1:1:1 molar ratio in DMF.
-
Add the coupling solution to the resin and agitate for 4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the dipeptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Experimental Workflow
Quantitative Analysis of Neuroprotective Activity
The neuroprotective potential of the synthesized dipeptide would be evaluated using in vitro cell-based assays. A common model involves inducing neuronal cell death in a neuronal cell line (e.g., SH-SY5Y) and assessing the protective effect of the compound.
Table 2: Hypothetical Neuroprotective Activity Data
| Compound | Assay | Cell Line | Neurotoxin | EC50 (µM) | Maximum Protection (%) |
| Dipeptide | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 15.2 ± 1.8 | 78.5 ± 5.2 |
| Dipeptide | LDH Release Assay | SH-SY5Y | Glutamate (5 mM) | 12.5 ± 2.1 | 65.3 ± 4.7 |
| Positive Control (e.g., N-acetylcysteine) | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 8.5 ± 0.9 | 85.1 ± 3.9 |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximum protective effect.
Signaling Pathways in Neuroprotection
The neuroprotective effects of β-amino acid-containing peptides are often attributed to their ability to modulate intracellular signaling pathways critical for neuronal survival and resilience against stressors. Two key pathways frequently implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.
PI3K/Akt Signaling Pathway
Activation of the PI3K/Akt pathway is a central mechanism for promoting cell survival and inhibiting apoptosis. Upon stimulation by neurotrophic factors or other protective signals, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, leading to the inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9) and the activation of pro-survival transcription factors (e.g., CREB).
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, plays a complex role in neuronal function. While the sustained activation of JNK and p38 is often associated with apoptotic cell death in response to stress, the activation of the ERK pathway is generally linked to cell survival, proliferation, and differentiation. Neuroprotective agents may selectively activate the ERK pathway while inhibiting the pro-apoptotic JNK and p38 pathways.
Conclusion
This compound stands as a promising and versatile starting material for the development of novel neuroprotective agents. The synthesis of dipeptides and other small molecules derived from this precursor, coupled with rigorous biological evaluation, offers a viable strategy for identifying lead compounds for the treatment of neurodegenerative diseases. A thorough understanding of the underlying signaling pathways, such as the PI3K/Akt and MAPK pathways, is crucial for the rational design and optimization of these therapeutic candidates. Further research into the structure-activity relationships of derivatives of this compound will undoubtedly pave the way for the discovery of next-generation neuroprotective drugs.
Biological activity of peptides incorporating (S)-3-amino-3-phenylpropanoic acid
An In-depth Technical Guide on the Biological Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a potent strategy in medicinal chemistry to enhance therapeutic properties. Among these, (S)-3-amino-3-phenylpropanoic acid, a β-amino acid analog of phenylalanine, offers significant advantages. Peptides incorporating this residue, often referred to as β-peptides, exhibit increased stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the biological activities of these modified peptides, with a focus on their anticancer, antimicrobial, and enzyme inhibitory potential. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Biological Activities and Quantitative Data
Peptides containing (S)-3-amino-3-phenylpropanoic acid have demonstrated a range of biological activities. The introduction of this β-amino acid can significantly influence the peptide's conformation and bioactivity.
Anticancer Activity
The inclusion of (S)-3-amino-3-phenylpropanoic acid in peptide sequences has been shown to confer potent anticancer properties. These peptides can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.
Table 1: Anticancer Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid and its Derivatives
| Compound/Peptide | Target | Cell Line | Activity (IC50) | Reference |
| Compound 10 | eEF2K | Xenograft murine breast cancer | 18.7 µM | [1] |
| - | Tumor cells | Xenograft murine breast cancer | 12 to 20 µM | [1] |
| Compound 11 | EGFR | - | 22 nM | [1] |
| Dipeptide 12 | Proteasome | - | 1 µM | [1] |
| Tripeptide 13 | Proteasome | - | 1 µM | [1] |
| K4R2-Nal2-S1 | Cancer cell membrane | Human lung tumor xenograft | Significant tumor growth inhibition | [3] |
Antimicrobial Activity
The structural features of peptides with (S)-3-amino-3-phenylpropanoic acid, such as increased stability and defined conformations, contribute to their effectiveness as antimicrobial agents. They can disrupt bacterial cell membranes, leading to cell death.
Table 2: Antimicrobial Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid and Related Structures
| Peptide | Target Organism | Activity (MIC) | Reference |
| UP-5 | Gram-positive bacteria | 10–15 µM | [4] |
| UP-5 | Gram-negative bacteria | 55–65 µM | [4] |
| [DipR]5 | C. albicans | 13.1 µM | [5] |
| [DipR]5 | C. parapsilosis | 6.6 µM | [5] |
| [DipR]5 | A. fumigatus | 1.6 µM | [5] |
Enzyme Inhibitory Activity
Peptides containing (S)-3-amino-3-phenylpropanoic acid and its derivatives have been designed as inhibitors of various enzymes, including proteases like chymotrypsin. The constrained conformation imposed by the β-amino acid can lead to potent and selective inhibition.
Table 3: Enzyme Inhibitory Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid Derivatives
| Peptide | Target Enzyme | Mode of Inhibition | Inhibitory Constant (Ki) | Reference |
| H-inverted delta E Phe-Leu-OMe | Chymotrypsin | Competitive | - | [6] |
| H-inverted delta E Phe-Phe-OMe | Chymotrypsin | Competitive | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of peptides containing (S)-3-amino-3-phenylpropanoic acid.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating (S)-3-amino-3-phenylpropanoic acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(S)-3-amino-3-phenylpropanoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
MTT Assay for Anticancer Activity
This assay determines the cytotoxic effect of peptides on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Peptide stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with serial dilutions of the peptide and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Workflow of the MTT assay for cytotoxicity.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.[1][7][8][9][10]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Figure 3: Workflow for the broth microdilution MIC assay.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these peptides exert their biological effects is crucial for rational drug design.
Anticancer Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[2][11][12][13] Peptides incorporating (S)-3-amino-3-phenylpropanoic acid can act as inhibitors of the EGFR signaling cascade, which, when dysregulated, promotes cell proliferation and survival.
Figure 4: Inhibition of the EGFR signaling pathway by peptides.
Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering programmed cell death. Peptides containing (S)-3-amino-3-phenylpropanoic acid have been developed as proteasome inhibitors.[1]
Figure 5: Proteasome inhibition leading to apoptosis.
Antimicrobial Mechanism of Action
Cationic antimicrobial peptides incorporating (S)-3-amino-3-phenylpropanoic acid primarily act by disrupting the bacterial cell membrane.
Figure 6: Mechanism of bacterial membrane disruption by antimicrobial peptides.
Conclusion
The incorporation of (S)-3-amino-3-phenylpropanoic acid into peptide backbones is a highly effective strategy for the development of novel therapeutic agents. These peptides exhibit enhanced stability and potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals, paving the way for the design and synthesis of next-generation peptide-based therapeutics. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the potential of these promising molecules into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Structure-based inhibitory peptide design targeting peptide-substrate binding site in EGFR tyrosine kinase | PLOS One [journals.plos.org]
The Alchemist's Handbook: A Guide to the Synthesis of Chiral Building Blocks in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety. The precise three-dimensional arrangement of atoms can mean the difference between a life-saving drug and an inert or even harmful compound. This technical guide provides an in-depth exploration of the core strategies for synthesizing enantiomerically pure chiral building blocks, the foundational components of modern pharmaceuticals. We will delve into the primary methodologies of asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution, offering detailed experimental protocols and quantitative data to inform your research and development endeavors.
Core Strategies for Chiral Synthesis
The synthesis of single-enantiomer compounds can be broadly approached through three main pathways: asymmetric catalysis, the temporary incorporation of chiral auxiliaries, and the resolution of racemic mixtures, often employing enzymes. The selection of a particular strategy is a critical decision in the drug development process, influenced by factors such as the scale of synthesis, the desired enantiopurity, cost, and environmental impact.
Strategic Selection of a Chiral Synthesis Pathway
The decision-making process for selecting an appropriate chiral synthesis strategy can be visualized as a logical workflow. For researchers, this often involves a careful consideration of the substrate, desired product, and available resources.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis is a highly efficient method that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This approach is favored for its atom economy and potential for scalability.
Noyori Asymmetric Hydrogenation
One of the most celebrated examples of asymmetric catalysis is the Noyori asymmetric hydrogenation, which is used for the enantioselective reduction of ketones and other unsaturated compounds. This reaction typically employs ruthenium catalysts bearing the chiral ligand BINAP.
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
This protocol is adapted from the work of Noyori and co-workers for the asymmetric hydrogenation of methyl 3-oxobutanoate.
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with Ru(COD)(2-methylallyl)₂ (as a precursor), (R)-BINAP, and toluene. The mixture is stirred under a hydrogen atmosphere.
-
Reaction Setup: In a separate stainless steel autoclave, add the β-keto ester substrate and degassed methanol.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 4 atm).
-
Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12 hours).
-
Work-up and Isolation: After cooling and careful release of pressure, the solvent is removed under reduced pressure. The resulting residue is purified by distillation or column chromatography to yield the chiral β-hydroxy ester.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl 3-oxobutanoate | Ru₂Cl₄((R)-BINAP)₂(NEt₃) | Methanol | 100 | 25 | 12 | 98 | >99 |
| Ethyl benzoylacetate | RuBr₂((R)-BINAP) | Ethanol/Toluene | 90 | 30 | 48 | 95 | 96 |
| Acetophenone | RuCl₂((S)-BINAP)(dmf)n | Methanol | 50 | 50 | 20 | 92 | 80 |
Data compiled from various sources. Actual results may vary depending on specific reaction conditions.
Chiral Auxiliaries: Stoichiometric Control of Stereochemistry
The use of chiral auxiliaries involves the temporary attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered and reused.
Evans Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. It utilizes chiral oxazolidinone auxiliaries, which are typically derived from readily available amino acids.
Experimental Protocol: Evans Asymmetric Aldol Reaction
This protocol describes the reaction between a chiral N-acyloxazolidinone and an aldehyde.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine) to form the Z-enolate.
-
Aldol Addition: The aldehyde, dissolved in the same solvent, is added to the reaction mixture at -78 °C. The reaction is stirred for several hours at low temperature, then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a buffered aqueous solution. The organic layer is separated, washed, dried, and concentrated.
-
Auxiliary Cleavage: The resulting aldol adduct is then treated with a reagent to remove the chiral auxiliary (e.g., lithium hydroperoxide for hydrolysis to the carboxylic acid, or lithium borohydride for reduction to the alcohol).
-
Purification: The desired product is purified by column chromatography.
| N-acyloxazolidinone | Aldehyde | Lewis Acid/Base | Yield (%) | de (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | Isobutyraldehyde | Bu₂BOTf / Et₃N | 85-95 | >99 |
| (S)-4-benzyl-2-oxazolidinone derivative | Benzaldehyde | TiCl₄ / (-)-Sparteine | 80 | 95 |
| (R)-4-isopropyl-2-oxazolidinone derivative | Propionaldehyde | Bu₂BOTf / i-Pr₂NEt | 90 | 98 |
Data compiled from various sources. Actual results may vary depending on specific reaction conditions.
Enzymatic Resolution: Nature's Catalysts for Chirality
Enzymatic resolution is a technique that utilizes the inherent stereoselectivity of enzymes to separate a racemic mixture. One enantiomer is selectively transformed into a new product by the enzyme, allowing for the separation of the unreacted enantiomer and the newly formed product. Lipases are a commonly used class of enzymes for this purpose, particularly for the resolution of racemic alcohols and esters.
Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
In a typical kinetic resolution of a racemic alcohol, a lipase is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. This process allows for the isolation of both the enantioenriched alcohol and the corresponding ester. A key limitation of this method is that the maximum theoretical yield for each enantiomer is 50%.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
-
Reaction Setup: To a flask containing (±)-1-phenylethanol in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., immobilized Candida antarctica lipase B).
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination and Work-up: When the conversion reaches approximately 50%, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.
-
Separation: The resulting mixture of the enantioenriched alcohol and ester is separated by column chromatography.
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |
| (±)-1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | Toluene | 30 | ~50 | >99 | >99 |
| (±)-2-Octanol | Pseudomonas cepacia Lipase | Isopropenyl acetate | Hexane | 25 | 48 | 98 | 97 |
| (±)-Ibuprofen methyl ester | Candida rugosa Lipase | Water (Hydrolysis) | Phosphate Buffer | 40 | 50 | 95 | 96 |
Data compiled from various sources. Actual results may vary depending on specific reaction conditions.
Conclusion
The synthesis of chiral building blocks is a cornerstone of modern pharmaceutical research and development. Asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution each offer unique advantages and are selected based on the specific requirements of the synthetic target. A thorough understanding of these methodologies, including their practical implementation and expected outcomes, is essential for any scientist working at the forefront of drug discovery. The protocols and data presented in this guide serve as a starting point for the development of robust and efficient syntheses of enantiomerically pure pharmaceutical intermediates.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide structures is a pivotal strategy in medicinal chemistry and drug discovery. (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a protected form of β-homophenylalanine, offers unique conformational constraints and increased proteolytic stability to synthetic peptides. These properties are highly desirable for the development of novel therapeutics with enhanced pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy. A key application highlighted is the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.
Application Highlight: DPP-4 Inhibitors
Peptides incorporating (S)-3-Amino-3-phenylpropanoic acid have shown significant potential as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[1][2][3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][3][4]
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors containing (S)-3-Amino-3-phenylpropanoic acid.
References
Application Notes and Protocols for the Deprotection of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity is due to its stability in a wide range of non-acidic conditions and its straightforward removal under acidic conditions.[1] (S)-N-Boc-3-Amino-3-phenylpropanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules. The efficient and clean deprotection of its Boc group is a critical step in many synthetic routes.
This document provides detailed protocols for common and alternative methods for the deprotection of this compound, along with a summary of quantitative data for comparison.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), proceeds through a well-established four-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]
-
Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide.[1]
-
Formation of the Amine Salt: The liberated free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[1][2]
A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation. This can often be mitigated by the use of scavengers.
Comparative Data of Deprotection Methods
The following table summarizes various reported methods for the deprotection of N-Boc protected amines and amino acids, providing a comparative overview of reaction conditions and outcomes. While specific data for this compound is limited, the presented data for analogous substrates offers valuable guidance.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Boc-Phe-Phe-OEt | 33% TFA in Chloroform, RT | Overnight | 82% | [3] |
| General N-Boc Amines | 20-50% TFA in DCM, 0 °C to RT | 30 min - 4 h | Generally High | [1] | |
| Hydrogen Chloride (HCl) | Various Amino Acids | 4M HCl in Dioxane, RT | 30 min | High | [4] |
| N-Boc derivatives | Solvent-free HCl gas | - | Quantitative | [5][6] | |
| Thermal Deprotection | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [7][8] |
| N-Boc Glycine | Trifluoroethanol, 150 °C | 60 min | 95% | [9] | |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [10] |
| p-Toluenesulfonic Acid (p-TsOH) | N-Boc Amines & Amino Acids | Choline chloride/p-TsOH DES, RT | 10 - 30 min | Quantitative | [11] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the this compound in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be triturated with cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is also highly effective and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound, add 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate out of the solution.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
If a precipitate has formed, it can be collected by filtration. If not, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Wash the solid product with anhydrous diethyl ether and dry under vacuum to yield (S)-3-Amino-3-phenylpropanoic acid hydrochloride.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
Application Notes and Protocols for the Incorporation of β-Amino Acids using Various Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. The additional carbon in the backbone of β-amino acids imparts unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. However, the steric hindrance and altered reactivity of β-amino acids present significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and an increased risk of epimerization. The choice of coupling reagent is therefore a critical parameter for the successful synthesis of β-peptides and β-amino acid-containing peptides.
This document provides a comprehensive guide to selecting the appropriate coupling reagents for the incorporation of β-amino acids, complete with a comparative analysis of their performance, detailed experimental protocols, and troubleshooting advice.
Mechanism of Peptide Bond Formation and the Challenge of Epimerization
The formation of a peptide bond involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. This activation is facilitated by a coupling reagent. A common side reaction during this process, especially with sterically hindered amino acids, is epimerization at the α-carbon of the activated residue. This occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be deprotonated and subsequently re-protonated from either face, leading to a loss of stereochemical integrity. Due to the increased steric bulk around the chiral center, β-amino acids can be particularly susceptible to prolonged activation times, which in turn increases the risk of epimerization.
Caption: Competing pathways of peptide coupling versus epimerization.
Comparative Analysis of Coupling Reagents for β-Amino Acid Incorporation
The selection of a coupling reagent for β-amino acid incorporation requires a balance between reactivity, to overcome steric hindrance, and the minimization of epimerization. Modern onium salt-based reagents (aminium/uronium and phosphonium) are generally preferred over traditional carbodiimides for challenging couplings.
Onium Salt Reagents
Onium salt reagents, such as HATU, HBTU, HCTU, COMU, and PyBOP, are highly efficient activators that generate active esters in situ.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, particularly for sterically hindered amino acids.[1][2] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[1] This leads to faster reaction times, which can minimize the opportunity for epimerization.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and widely used coupling reagent. While efficient, it is generally considered less reactive than HATU, which may result in lower yields and longer coupling times for challenging β-amino acids.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): The 6-chloro substituent on the benzotriazole ring enhances the reactivity compared to HBTU, making it a good alternative for difficult couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt reagent with coupling efficiencies comparable or even superior to HATU.[3][4] It is based on OxymaPure, which makes it a safer alternative to potentially explosive benzotriazole-based reagents.[3][4] COMU is also highly soluble and has been shown to perform well with only one equivalent of base.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high coupling efficiency and low propensity for racemization.[6] It is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[7]
Carbodiimide Reagents
Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), are cost-effective coupling reagents. However, they are generally less reactive than onium salts and have a higher tendency to cause racemization when used alone.[8] Their performance is significantly improved with the use of additives.
-
DIC/OxymaPure: The combination of DIC with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and low-cost coupling system. OxymaPure is a non-explosive additive that has demonstrated superiority to HOBt (1-Hydroxybenzotriazole) in terms of coupling efficiency and suppression of racemization.[9][10]
Quantitative Data Summary
While direct comparative studies with extensive quantitative data for a wide range of β-amino acids are limited, the following tables summarize available data for hindered α-amino acids, which can serve as a guide for selecting reagents for β-amino acid incorporation.
Table 1: Coupling Efficiency of Various Reagents for Hindered Amino Acids
| Coupling Reagent | Base | Crude Purity / Yield (%) | Key Observations |
| HATU | DIPEA | 95 - 99 | Highly efficient with rapid reaction times; often the first choice for difficult sequences.[3] |
| HCTU | DIPEA | 93 - 98 | A very effective and often more cost-effective alternative to HATU.[3] |
| COMU | DIPEA | 94 - 99 | Excellent performance comparable to HATU; safer alternative to benzotriazole-based reagents.[3] |
| PyBOP | DIPEA | ~70 (for ACP 65-74) | Good efficiency, known for low racemization.[11] |
| HBTU | DIPEA | Lower than HATU | Generally less efficient for hindered couplings compared to HATU.[1] |
| DIC/Oxyma | - | 88 (for a model compound) | Superior to DIC/HOBt and DIC alone in terms of yield and purity.[9] |
Table 2: Qualitative Racemization/Epimerization Levels for Different Coupling Systems
| Coupling Reagent/Additive | Base | Racemization/Epimerization Level | Notes |
| HATU | NMM | High (for Fmoc-His(Trt)-OH) | The choice of base can significantly impact racemization.[9] |
| PyBOP | DIPEA | Moderate | Generally provides good stereochemical purity.[11] |
| TDBTU | Not specified | < PyBOP, HBTU, HATU | Found to be superior in suppressing epimerization during a specific segment coupling.[5] |
| DEPBT | Not specified | Very Low | Particularly useful for easily epimerized amino acids.[5] |
| DIC/Oxyma | - | Low (1.8% for Fmoc-His(Trt)-OH) | Excellent suppression of racemization, especially for sensitive amino acids.[9] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of peptides containing β-amino acids using the Fmoc/tBu strategy. Note: These protocols are starting points and may require optimization based on the specific β-amino acid and peptide sequence. For sterically hindered β-amino acids, extended coupling times or double coupling may be necessary.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. jpt.com [jpt.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxymapure.com [oxymapure.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Solubility of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid in DMF and DCM
Affiliation: Google Research
Introduction
(S)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral amino acid derivative commonly utilized in the synthesis of peptides and pharmaceuticals.[1] Its protected nature, owing to the tert-butyloxycarbonyl (Boc) group, enhances its stability and influences its solubility, making it a valuable building block in drug development and biochemical research.[1] Understanding the solubility of this compound in common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) is critical for its effective use in various applications, including reaction chemistry, purification, and formulation. This document provides a detailed protocol for determining the solubility of this compound in DMF and DCM, along with templates for data presentation and visualization of the experimental workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling the compound and for interpreting solubility data.
| Property | Value | Reference |
| CAS Number | 103365-47-5 | [2][3] |
| Molecular Formula | C14H19NO4 | [2][3] |
| Molecular Weight | 265.30 g/mol | [3] |
| Appearance | White to off-white powder or chunks | [2][4] |
| Melting Point | 122.9 °C to 186 °C (Varies by source) | [2][] |
Experimental Protocol: Determination of Solubility
This protocol outlines a method for the qualitative and quantitative determination of the solubility of this compound in DMF and DCM. The procedure is based on general methods for determining the solubility of organic compounds.[6][7][8][9]
3.1. Materials and Equipment
-
This compound (purity ≥95%)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
Glass vials with screw caps (e.g., 4 mL)
-
Spatula
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)
3.2. Safety Precautions
-
Conduct all experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
3.3. Experimental Procedure
3.3.1. Qualitative Solubility Determination
-
Label two glass vials, one for DMF and one for DCM.
-
Accurately weigh approximately 25 mg of this compound and place it into each vial.[7]
-
Add 0.75 mL of the respective solvent to each vial in small portions.[7]
-
After each addition, cap the vial and vortex vigorously for 60 seconds.[6]
-
Visually inspect the solution for the complete dissolution of the solid.
-
Record your observations as "soluble," "partially soluble," or "insoluble" in Table 2.
3.3.2. Quantitative Solubility Determination (Saturated Solution Method)
-
Prepare a series of vials for each solvent.
-
Add an excess amount of this compound to each vial.
-
Add a known volume of the respective solvent (e.g., 2 mL) to each vial.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Repeat the experiment at different temperatures if required.
-
Record the quantitative solubility data in Table 3.
Data Presentation
The following tables are provided as templates to record the experimental data for the solubility of this compound.
Table 2: Qualitative Solubility Data
| Solvent | Temperature (°C) | Observation (Soluble/Partially Soluble/Insoluble) |
| DMF | 25 | |
| DCM | 25 |
Table 3: Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| DMF | 25 | ||
| DCM | 25 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the solubility determination process.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between the solute, solvents, and expected solubility outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H52072.03 [thermofisher.cn]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. saltise.ca [saltise.ca]
Synthesis of β-Peptides with (S)-N-Boc-3-Amino-3-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-peptides incorporating (S)-N-Boc-3-Amino-3-phenylpropanoic acid. The inclusion of this non-natural β-amino acid offers a pathway to novel peptidomimetics with enhanced proteolytic stability and unique structural properties, making them promising candidates for therapeutic development.[1][2][3] The protocols outlined below utilize the well-established Boc-based Solid Phase Peptide Synthesis (SPPS) methodology.
Introduction to β-Peptides and the Role of (S)-3-Amino-3-phenylpropanoic Acid
β-peptides are polymers of β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts. This structural difference confers remarkable resistance to enzymatic degradation by proteases, a significant advantage for the development of peptide-based therapeutics.[1][2] Furthermore, β-peptides are known to form stable, predictable secondary structures, including helices and sheets.
(S)-3-Amino-3-phenylpropanoic acid is a chiral β-amino acid that introduces a phenyl group side chain. Its incorporation into a peptide sequence can influence the resulting structure and provide a scaffold for aromatic interactions, which can be crucial for binding to biological targets. The use of this compound allows for the stepwise assembly of these novel peptide structures using standard Boc-SPPS techniques.
Experimental Protocols
The synthesis of β-peptides using this compound follows the general cycle of Boc-SPPS, which involves the iterative deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.
Materials and Reagents
-
This compound
-
Other Nα-Boc protected α- or β-amino acids
-
Merrifield resin or MBHA resin (for C-terminal acid or amide, respectively)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)
-
Isopropanol (IPA)
-
Diethyl ether (cold)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Scavengers (e.g., anisole, thioanisole)
Protocol 1: Solid-Phase Synthesis of a β-Peptide
This protocol outlines the manual synthesis of a generic β-peptide on a polystyrene-based resin.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.
- Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[4]
- Drain the solvent by filtration.
2. First Amino Acid Coupling (Loading):
- This step is for loading the first amino acid onto the resin and is typically performed once.
- Dissolve 2-3 equivalents of the first Nα-Boc protected amino acid (relative to the resin substitution) and a coupling agent in DMF.
- Add the activated amino acid solution to the resin.
- Add 4-6 equivalents of DIEA to initiate the coupling.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
- Wash the resin with DMF (3x) and DCM (3x).
3. Nα-Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 5 minutes (pre-wash), then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[5]
- Drain the TFA solution and wash the resin with DCM (3x) and IPA (2x) to remove residual acid.[5]
4. Neutralization:
- Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[4]
- Drain and repeat the neutralization step to ensure the complete formation of the free amine.
- Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
5. Coupling of this compound (or other amino acids):
- Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.[4]
- Add the solution to the neutralized peptide-resin.
- Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]
- Agitate the reaction mixture at room temperature for 1-2 hours. Due to potential steric hindrance from the phenyl group, extended coupling times may be necessary.
- Monitor the reaction completion with the Kaiser test. If the test is positive, a recoupling step may be required.
- Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
6. Repeat Synthesis Cycle:
- Repeat steps 3-5 for each subsequent amino acid to assemble the desired peptide sequence.
7. Final Cleavage and Deprotection:
- After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.
- Carefully add a strong acid cleavage cocktail (e.g., HF/anisole 9:1) to the resin at 0°C.[5] The choice of cocktail depends on the amino acid composition and side-chain protecting groups.
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the strong acid under a stream of nitrogen.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the peptide by filtration or centrifugation and wash with cold ether.
- Dry the crude peptide under vacuum.
8. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Data Presentation
The efficiency of peptide synthesis can be influenced by the specific amino acid sequence. The following table provides a general overview of expected outcomes for Boc-SPPS.
| Parameter | Typical Range | Notes |
| Coupling Efficiency per Step | >99% | Monitored by the Kaiser test. Recoupling may be necessary for sterically hindered residues like this compound. |
| Overall Crude Yield | 50-80% | Highly dependent on the peptide length and sequence. |
| Purity of Crude Peptide | 50-70% | Varies with the success of each coupling and deprotection step.[6] |
| Purity after RP-HPLC | >95% | Dependent on the optimization of the purification protocol. |
Visualizations
Boc-SPPS Workflow for β-Peptide Synthesis
Caption: Workflow for Boc-based solid-phase synthesis of β-peptides.
Key Chemical Reactions in the Synthesis Cycle
Caption: Key chemical transformations in the Boc-SPPS cycle.
Applications and Characterization
Potential Applications
β-Peptides incorporating (S)-3-amino-3-phenylpropanoic acid are of interest in several areas of drug development:
-
Antimicrobial Agents: The enhanced stability and defined secondary structures of β-peptides make them excellent candidates for mimics of antimicrobial peptides.[2][7]
-
Inhibitors of Protein-Protein Interactions: The rigid backbone of β-peptides can be used to design molecules that mimic the secondary structures of proteins, such as α-helices or β-sheets, allowing them to disrupt disease-relevant protein-protein interactions.[1]
-
GPCR Ligands: β-Peptides have been explored as agonists or antagonists for G-protein coupled receptors.[2]
-
Anti-angiogenic Agents: The structural properties of β-peptides have been utilized to develop compounds with anti-angiogenic activity.[1]
Analytical Characterization
The synthesized β-peptides should be characterized to confirm their identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the crude and purified peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and to study its solution-state conformation.[8][9] Characteristic signals for the protons of the β-amino acid backbone can confirm its successful incorporation.
These protocols and notes provide a comprehensive guide for the synthesis and application of β-peptides containing this compound, a valuable building block for the development of novel peptidomimetic therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR analysis of aromatic interactions in designed peptide beta-hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the unnatural β-amino acid, (S)-N-Boc-3-Amino-3-phenylpropanoic acid, into peptidomimetic structures. The inclusion of this building block is a strategic approach to enhance the therapeutic potential of peptide-based agents by improving their proteolytic stability and conformational properties. The following sections detail the rationale, experimental protocols, and potential applications of these modified peptides, with a focus on their use as inhibitors of the STAT3 signaling pathway and as neuroprotective agents.
Introduction
Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as increased stability against enzymatic degradation, improved oral bioavailability, and enhanced receptor affinity and selectivity.[1] The incorporation of β-amino acids, such as (S)-3-Amino-3-phenylpropanoic acid, is a well-established strategy in peptidomimetic design. The additional methylene group in the backbone of β-amino acids can induce unique secondary structures and provide resistance to proteases.[1] this compound is a commercially available, protected form of this β-amino acid, ready for use in standard solid-phase peptide synthesis (SPPS).
Key Applications and Biological Rationale
The unique structural features imparted by (S)-3-Amino-3-phenylpropanoic acid make the resulting peptidomimetics promising candidates for various therapeutic applications.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers. Its activation promotes tumor cell proliferation, survival, and angiogenesis. Therefore, inhibiting the STAT3 signaling pathway is a key strategy in cancer therapy. Peptidomimetics can be designed to disrupt the protein-protein interactions essential for STAT3 activation and dimerization. The incorporation of (S)-3-Amino-3-phenylpropanoic acid can provide conformational rigidity to the peptide backbone, potentially leading to higher binding affinity and specificity for the SH2 domain of STAT3, thereby inhibiting its function.
Neuroprotective Agents
Neurodegenerative diseases are often characterized by neuronal cell death and dysfunction. Peptidomimetics that can modulate signaling pathways involved in neuronal survival are of great interest. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and is a key target for neuroprotective therapies. Peptidomimetics incorporating (S)-3-Amino-3-phenylpropanoic acid may be designed to activate this pathway, promoting neuronal survival and offering a therapeutic approach for neurodegenerative disorders.
Data Presentation
The following tables summarize quantitative data for peptidomimetics with functionalities similar to those achievable by incorporating (S)-3-Amino-3-phenylpropanoic acid. Note: The following data are for analogous compounds and serve as a reference for expected activity ranges.
Table 1: Biological Activity of STAT3 Inhibitor Peptidomimetics
| Compound ID | Target | Assay Type | IC50 / Kd | Reference |
| Peptidomimetic 14ba | STAT3 Dimerization | EMSA | 5 ± 1 µM | [1] |
| Peptidomimetic 14ba | STAT3 Binding | SPR | 205 nM (Kd) | [1] |
| PF-74 Derivative I-19 | HIV-1 Capsid | Antiviral Assay | 2.53 ± 0.84 µM (EC50) | [2] |
| γ-Secretase Inhibitor | γ-Secretase | Inhibition Assay | 0.40 nM (IC50) | [3] |
Table 2: Neuroprotective Activity of Peptidomimetics
| Compound ID | Injury Model | Assay Type | IC50 | Reference |
| Arg-9 | Glutamic Acid Exposure | Neuroprotection Assay | 0.78 µM | [4] |
| Penetratin | Glutamic Acid Exposure | Neuroprotection Assay | 3.4 µM | [4] |
| TAT-D | Glutamic Acid Exposure | Neuroprotection Assay | 13.9 µM | [4] |
| Arg-9 | Kainic Acid Exposure | Neuroprotection Assay | 0.81 µM | [4] |
Mandatory Visualizations
Experimental Workflow for Peptidomimetic Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of peptidomimetics.
Inhibition of the STAT3 Signaling Pathway
Caption: Inhibition of STAT3 dimerization by a peptidomimetic.
Activation of the PI3K/Akt Neuroprotective Pathway
Caption: Activation of the PI3K/Akt pathway by a peptidomimetic.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound
This protocol describes the manual Boc-SPPS of a model peptidomimetic.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Other Boc-protected α-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve the first Boc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Incorporation of this compound:
-
Repeat step 2 using this compound.
-
-
Peptide Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with anhydrous HF in the presence of anisole at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Dissolve the crude peptide in a water/ACN mixture and purify by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
-
Characterization: Confirm the identity and purity of the synthesized peptidomimetic using mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: In Vitro STAT3 Inhibition Assay (Fluorescence Polarization)
This protocol is for assessing the ability of the synthesized peptidomimetic to inhibit the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)
-
Synthesized peptidomimetic
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of the synthesized peptidomimetic in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled phosphopeptide probe (final concentration ~5 nM), and the recombinant STAT3 protein (final concentration ~300 nM).
-
Add the serially diluted peptidomimetic to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the peptidomimetic concentration.
Protocol 3: Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of the synthesized peptidomimetic to protect neuronal cells from excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Glutamate
-
Synthesized peptidomimetic
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized peptidomimetic for 1 hour.
-
Induce excitotoxicity by adding glutamate (final concentration ~5 mM) to the wells (excluding the negative control).
-
Incubate the plate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated, non-glutamate exposed) cells and determine the EC50 value of the peptidomimetic.
References
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage Cocktail for Peptides Containing (S)-3-amino-3-phenylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide structures is a powerful strategy in drug discovery and development.[1][2][3] Peptides containing (S)-3-amino-3-phenylpropanoic acid, a β-phenylalanine derivative, often exhibit enhanced proteolytic stability and unique conformational properties.[1][2][3] The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.[4][5][6] This process is critical for obtaining a high yield of the desired peptide with minimal side products.[4][7]
During cleavage, typically with a strong acid like trifluoroacetic acid (TFA), reactive carbocations are generated from the protecting groups and the resin linker.[4][6][7][8] These carbocations can lead to unwanted modifications of sensitive amino acid residues.[4][7] Therefore, a carefully selected "cleavage cocktail," containing TFA and a combination of scavengers, is essential to trap these reactive species and prevent side reactions.[4][7]
These application notes provide a comprehensive guide to selecting and optimizing a cleavage cocktail for peptides containing (S)-3-amino-3-phenylpropanoic acid. Detailed protocols for cleavage, precipitation, and handling of the final peptide are also included.
Challenges in Cleaving Peptides with (S)-3-amino-3-phenylpropanoic Acid
While the fundamental principles of peptide cleavage apply, the presence of (S)-3-amino-3-phenylpropanoic acid may introduce specific challenges:
-
Steric Hindrance: The β-amino acid structure may create a more sterically hindered environment around the peptide backbone, potentially affecting the kinetics of cleavage from the resin.
-
Phenyl Group Reactivity: The phenyl ring of the (S)-3-amino-3-phenylpropanoic acid is a nucleophilic aromatic system. While less reactive than the indole ring of tryptophan, it can still be susceptible to alkylation by carbocations generated during cleavage if not adequately scavenged.
-
Protecting Group Removal: The efficiency of removing any protecting groups on the β-amino acid itself or neighboring residues can be influenced by its structure.
Selecting the Appropriate Cleavage Cocktail
The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide, the type of resin used (e.g., Rink Amide, Wang), and the side-chain protecting groups employed.[7][9]
Common Scavengers and Their Functions
Scavengers are nucleophilic compounds added to the TFA cleavage mixture to trap reactive carbocations.[4][7]
| Scavenger | Function | Recommended for Peptides Containing |
| Water (H₂O) | Proton source and helps to hydrolyze protecting groups.[8] | General use. |
| Triisopropylsilane (TIS) | A highly effective carbocation scavenger, particularly for trityl-based protecting groups.[8][10] | General use, especially with Trp, Met, Cys. |
| 1,2-Ethanedithiol (EDT) | Protects cysteine residues from oxidation and scavenges various carbocations.[7][11] | Cys, Met, Trp. |
| Thioanisole | A scavenger that can also aid in the removal of certain protecting groups like Arg(Pmc/Mtr).[7] | Arg(Pmc/Mtr). |
| Phenol | Acts as a scavenger and can help to solvate the peptide.[10] | General use. |
| 1,3-Dimethoxybenzene (DMB) | Can prevent C-terminal N-alkylation in peptides synthesized on Rink Amide resin.[12][13] | Peptides on Rink Amide resin. |
Recommended Cleavage Cocktails
Based on the potential sensitivities, the following cleavage cocktails are recommended as starting points for peptides containing (S)-3-amino-3-phenylpropanoic acid.
Table 1: Recommended Cleavage Cocktails
| Cocktail | Composition (v/v/v) | Target Peptide Characteristics | Notes |
| Reagent B (Modified) | 88% TFA / 5% Phenol / 5% Water / 2% TIS[10] | Peptides without other sensitive residues (e.g., Cys, Met, Trp). | A good "odorless" starting point.[10] |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS[5][7] | Peptides without other sensitive residues. | A widely used general-purpose cocktail. |
| Reagent K (Modified) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[7] | Peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg(Pmc/Mtr). | A robust cocktail for complex peptides. |
| Rink Amide Specific | 92.5% TFA / 5% 1,3-Dimethoxybenzene / 2.5% TIS[13] | Peptides synthesized on Rink Amide resin to prevent linker-related side products.[13] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8][14]
General Workflow for Peptide Cleavage and Deprotection
Caption: General experimental workflow for peptide cleavage.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides containing (S)-3-amino-3-phenylpropanoic acid but lacking other sensitive residues like Cys, Met, or Trp.
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA (2-3 times) and combine the filtrates.[15]
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[6][12]
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[6]
-
-
Peptide Washing and Drying:
-
Centrifuge the peptide suspension to pellet the precipitated peptide.[6]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[6]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[6]
-
Protocol 2: Cleavage for Peptides with Sensitive Residues
This protocol is recommended for peptides containing (S)-3-amino-3-phenylpropanoic acid along with sensitive amino acids such as Cys, Met, or Trp.
-
Resin Preparation:
-
Follow steps 1a-1c from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K, Modified):
-
In a fume hood, prepare the cleavage cocktail fresh.
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Mix TFA (1.65 mL), phenol (0.1 mL), deionized water (0.1 mL), thioanisole (0.1 mL), and EDT (0.05 mL).
-
-
Cleavage Reaction and Peptide Work-up:
-
Follow steps 3-5 from Protocol 1.
-
Data Presentation and Analysis
After cleavage, it is crucial to analyze the crude peptide to assess the efficiency of the cleavage and the purity of the product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques used.
Table 2: Illustrative Data for Cleavage Cocktail Optimization
| Cleavage Cocktail | Peptide Sequence | Resin | Cleavage Time (h) | Crude Purity by HPLC (%) | Expected Mass (Da) | Observed Mass (Da) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Ac-Tyr-(S-3-amino-3-phenylpropanoic acid)-Gly-Phe-NH₂ | Rink Amide | 2 | 85 | 562.6 | 562.7 |
| Reagent B (Modified) | Ac-Tyr-(S-3-amino-3-phenylpropanoic acid)-Gly-Phe-NH₂ | Rink Amide | 2 | 88 | 562.6 | 562.6 |
| Reagent K (Modified) | Ac-Cys-(S-3-amino-3-phenylpropanoic acid)-Met-Trp-NH₂ | Wang | 3 | 90 | 653.8 | 653.9 |
| Rink Amide Specific | Ac-Tyr-(S-3-amino-3-phenylpropanoic acid)-Gly-Phe-NH₂ | Rink Amide | 2 | 92 | 562.6 | 562.6 |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage. | Increase cleavage time. Use a stronger cleavage cocktail (e.g., Reagent K). Ensure resin is properly swollen before cleavage. |
| Peptide precipitation is incomplete. | Use a larger volume of cold ether. Increase precipitation time at -20°C. | |
| Low Purity (Multiple Peaks in HPLC) | Side reactions during cleavage. | Use a more appropriate scavenger cocktail based on the peptide sequence (see Table 1).[7] Ensure high-quality, fresh reagents are used.[7] |
| Incomplete removal of protecting groups. | Increase cleavage time. Consider a stronger acid system if standard TFA is insufficient (use with caution). | |
| Unexpected Mass Adducts in MS | Alkylation of sensitive residues. | Add or increase the concentration of scavengers like TIS or EDT. |
| Re-attachment of the peptide to the resin. | Ensure sufficient scavengers are present to trap resin-derived cations. |
Logical Relationship of Cleavage Components
Caption: Relationship between cleavage components and outcomes.
Conclusion
The successful cleavage of peptides containing (S)-3-amino-3-phenylpropanoic acid requires careful consideration of the peptide sequence and the selection of an appropriate cleavage cocktail. While standard protocols provide a good starting point, optimization of the scavenger composition and reaction time may be necessary to achieve high yield and purity. The protocols and data presented in these application notes serve as a detailed guide for researchers to develop a robust cleavage strategy for these novel peptide analogs, thereby facilitating their further investigation for therapeutic and biological applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. peptide.com [peptide.com]
Application Note: Analytical HPLC Methods for Peptides Incorporating (S)-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the analytical separation of synthetic peptides containing the non-proteinogenic β-amino acid, (S)-3-amino-3-phenylpropanoic acid. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the analysis and purification of peptides, separating them based on hydrophobicity.[1] For peptides incorporating chiral, non-natural amino acids, it is often necessary to employ both standard RP-HPLC for purity assessment and chiral HPLC methods to confirm the stereochemical integrity of the peptide. This document outlines two distinct HPLC methods: a reversed-phase method for purity determination and a chiral separation method to resolve diastereomers.
Introduction
(S)-3-amino-3-phenylpropanoic acid, a derivative of β-phenylalanine, is a valuable building block in peptide synthesis, often used to enhance the stability and bioactivity of peptide-based therapeutics.[2] Its incorporation can induce specific secondary structures and increase resistance to enzymatic degradation. The analysis of such modified peptides requires robust HPLC methods to ensure purity and confirm that the desired stereoisomer is present.
The inherent hydrophobicity of the phenyl group in (S)-3-amino-3-phenylpropanoic acid influences the peptide's retention on reversed-phase columns. Furthermore, as this amino acid introduces a chiral center, the potential for diastereomeric impurities (arising from the use of the incorrect (R)-enantiomer during synthesis) necessitates a dedicated chiral separation method for complete characterization. Chiral stationary phases (CSPs) are essential for the separation of enantiomeric and diastereomeric peptides.[3]
Principle of Separation
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobic character.[1] A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with charged residues on the peptide.[4][5] Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[1]
Chiral HPLC
Chiral HPLC is employed to separate stereoisomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each isomer. For peptides containing β-amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), have shown broad applicability for separating underivatized amino acids and small peptides.[3][6] The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for each stereoisomer, leading to different retention times.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol is designed to determine the purity of a peptide containing (S)-3-amino-3-phenylpropanoic acid from common synthetic impurities.
3.1.1 Instrumentation and Materials
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[4]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A or a water/acetonitrile mixture.
3.1.2 Sample Preparation
-
Dissolve the lyophilized peptide in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Vortex the sample until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
3.1.3 HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 65% B over 30 minutes |
| Column Temp. | 30 °C |
| Detection | UV at 214 nm and 254 nm |
| Injection Vol. | 20 µL |
3.1.4 Data Analysis
The purity of the peptide is calculated based on the peak area percentage from the chromatogram at 214 nm, which corresponds to the absorption of the peptide bonds.[1]
Protocol 2: Chiral Analysis of Diastereomers
This protocol is designed to separate the target peptide (containing the S-isomer) from its diastereomer (containing the R-isomer).
3.2.1 Instrumentation and Materials
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Chiral Stationary Phase (CSP) column, e.g., CHIROBIOTIC T2 (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A polar ionic or polar organic mobile phase is often effective. For example, a mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01, v/v/v). The exact mobile phase should be optimized for the specific peptide.
3.2.2 Sample Preparation
-
Prepare a 1 mg/mL solution of the peptide in the mobile phase.
-
To confirm peak identity, if available, prepare a sample of the diastereomer (containing the R-isomer) or a 1:1 mixture of the two diastereomers.
-
Filter the sample(s) through a 0.22 µm syringe filter before injection.
3.2.3 HPLC Conditions
| Parameter | Condition |
| Column | CHIROBIOTIC T2, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Run Type | Isocratic |
| Column Temp. | 25 °C |
| Detection | UV at 214 nm and 254 nm |
| Injection Vol. | 10 µL |
3.2.4 Data Analysis
The percentage of the desired (S)-isomer is determined by the relative peak areas of the two separated diastereomers.
Data Presentation
The following tables summarize representative data for a hypothetical peptide, "Pep-βPhe(S)," containing (S)-3-amino-3-phenylpropanoic acid.
Table 1: Purity Analysis of Pep-βPhe(S) by RP-HPLC
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 15.2 | 98.5 | Pep-βPhe(S) |
| 2 | 14.8 | 0.8 | Deletion Sequence |
| 3 | 16.5 | 0.7 | Other Impurity |
Table 2: Chiral Analysis of Pep-βPhe(S) by Chiral HPLC
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 11.4 | 99.2 | Pep-βPhe(S) |
| 2 | 13.1 | 0.8 | Pep-βPhe(R) Diastereomer |
Visualizations
References
Application Notes and Protocols for Large-Scale Synthesis of Peptides with (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, receptor affinity, and unique pharmacological profiles. (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a protected β-amino acid, is a valuable building block for synthesizing peptides with modified backbones. These β-peptides often exhibit increased resistance to enzymatic degradation compared to their α-peptide counterparts.
This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing this compound using the robust and well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This methodology is suitable for producing kilogram quantities of therapeutic peptides.
Applications in Drug Development
Peptides incorporating (S)-3-Amino-3-phenylpropanoic acid have shown significant potential in various therapeutic areas. The phenyl group can be crucial for receptor binding or enzyme inhibition.[2] A notable application is in the development of ligands for G-protein coupled receptors (GPCRs), such as the mu (μ)-opioid receptor.[3] The μ-opioid receptor is a key target for pain management.[4] Endomorphin-2, an endogenous opioid peptide with high affinity for the μ-opioid receptor, features a critical phenylalanine residue.[5] Analogs of endomorphin-2 incorporating β-phenylalanine derivatives are being explored to create potent and stable analgesics with potentially fewer side effects.[3][6]
Signaling Pathway of a μ-Opioid Receptor Agonist
The activation of the μ-opioid receptor by a peptide agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to analgesia. However, a parallel pathway involving β-arrestin is associated with some of the adverse effects of opioids, such as tolerance and respiratory depression.[7]
Caption: μ-Opioid Receptor Signaling Cascade.
Quantitative Data Summary for Large-Scale Boc-SPPS
The following tables provide typical quantitative parameters for the large-scale synthesis of a model peptide incorporating this compound. These values are illustrative and may require optimization based on the specific peptide sequence and scale.
Table 1: Resin and Amino Acid Parameters
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | PAM resin can reduce peptide loss during synthesis.[1] |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer sequences.[8] |
| This compound Equivalents | 1.5 - 3.0 | Relative to the resin substitution. |
| Other Boc-Amino Acid Equivalents | 2.0 - 4.0 | Relative to the resin substitution.[1] |
| Coupling Reagent Equivalents (e.g., HBTU, DIC/HOBt) | 1.5 - 4.0 | [1] |
| DIEA Equivalents | 3.0 - 8.0 | For in situ neutralization and activation.[9] |
Table 2: Synthesis and Purification Yields
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser (ninhydrin) test.[1] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and sequence.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is necessary to remove deletion and truncated sequences.[1] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after preparative HPLC.[1] |
| Final Peptide Purity (by HPLC) | >98% | For pharmaceutical applications.[10] |
Experimental Protocols
The following protocols outline the major steps in a large-scale Boc-SPPS of a peptide containing this compound.
General Workflow for Large-Scale Boc-SPPS
Caption: General Workflow for Large-Scale Boc-SPPS.
Protocol 1: C-Terminal Amino Acid Attachment to PAM Resin
This protocol describes the attachment of the first Boc-amino acid to an aminomethyl resin to form the stable phenylacetamido (PAM) linker, which minimizes peptide loss during synthesis.[1]
Materials:
-
Aminomethylated Polystyrene Resin (100-200 mesh, 1% DVB)
-
Boc-amino acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
Procedure:
-
Swell the aminomethyl resin in DMF in a suitable large-scale peptide synthesis vessel with mechanical agitation.
-
In a separate vessel, dissolve the preformed Boc-amino acid-PAM handle.
-
Couple the handle to the aminomethyl resin using a standard coupling protocol with HBTU/HOBt and DIEA.
-
Agitate the mixture until the coupling is complete, as monitored by a Kaiser test.
-
Filter the resin and wash thoroughly with DMF, DCM, and IPA to remove unreacted materials.
-
Dry the resin under vacuum.
Protocol 2: The Boc-SPPS Cycle for Peptide Chain Elongation
The following steps are repeated for each amino acid, including this compound, to be added to the peptide chain.
Materials:
-
Peptide-resin from the previous step
-
Trifluoroacetic acid (TFA)
-
DCM
-
DIEA
-
Boc-amino acid (or Boc-β-amino acid)
-
Coupling reagents (e.g., HBTU, HOBt)
-
DMF, IPA
Procedure:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA in DCM solution and agitate for 20-25 minutes.[8]
-
Filter and wash the resin thoroughly with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Suspend the resin in 10% DIEA in DCM and agitate for 2 x 10 minutes.[9]
-
Filter and wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours, or until the coupling is complete (monitor with Kaiser test).
-
Filter and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 1-3 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the benzyl-based side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Cool the reaction vessel to between -5°C and 0°C.[1]
-
Add scavengers (e.g., anisole) to the vessel.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a vacuum.
-
Wash the resulting crude peptide and resin mixture with cold diethyl ether to precipitate the peptide.
-
Filter the crude peptide and dry under vacuum.
Protocol 4: Large-Scale Purification
Purification is typically performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Aqueous buffer (e.g., 0.1% TFA in water - Solvent A)
-
Organic solvent (e.g., 0.1% TFA in acetonitrile - Solvent B)
-
Preparative RP-HPLC system with a suitable C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Load the dissolved peptide onto the preparative RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized at an analytical scale first.
-
Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the peptide at the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. polypeptide.com [polypeptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (S)-N-Boc-3-Amino-3-phenylpropanoic acid in their experiments. Here you will find troubleshooting guides and frequently asked questions to address challenges related to steric hindrance during peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chiral building block commonly used in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[1][2] The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the amine, which offers excellent control over reaction pathways and enhances the solubility and stability of intermediates during synthesis.[1][2] Its unique structure, featuring a phenyl group on the beta-carbon, introduces conformational constraints and can improve the metabolic stability of the final peptide, making it a valuable component in drug discovery.
Q2: Why is steric hindrance a significant issue when using this amino acid?
Steric hindrance arises from the bulky nature of the substituents on the amino acid. In the case of this compound, both the N-terminal Boc protecting group and the phenyl group on the β-carbon contribute to significant steric bulk. This bulkiness can physically obstruct the approach of reagents, slowing down reaction rates and leading to incomplete or failed reactions, particularly during peptide bond formation.
Q3: What are the initial signs of a difficult coupling reaction due to steric hindrance?
Common indicators of a challenging coupling reaction include:
-
Positive Ninhydrin (Kaiser) Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted free primary amines.
-
Low Yield: The final yield of the desired peptide is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may reveal peptides that are missing the sterically hindered amino acid.
Q4: Which coupling reagents are most effective for overcoming steric hindrance with this amino acid?
Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids. More potent activating agents are highly recommended. These include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known to be highly effective for difficult couplings as they form highly reactive activated esters.[3]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for promoting rapid peptide bond formation with bulky residues.
Q5: What are common side reactions associated with the use of this compound?
Besides incomplete coupling, other potential side reactions include:
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, especially with prolonged reaction times or the use of a strong base. Using additives like HOBt or HOAt can help suppress racemization.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage from the resin. This is more prevalent in Fmoc-based synthesis but can also be a concern in Boc-SPPS.
-
Side reactions during Boc deprotection: The generation of a reactive tert-butyl cation during the removal of the Boc group with strong acid (like TFA) can lead to the alkylation of sensitive side chains if proper scavengers are not used.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Problem 1: Low or Incomplete Coupling
Symptom: Positive Kaiser test (blue/purple beads) after the coupling step, indicating unreacted free amines.
dot
Caption: Troubleshooting workflow for low coupling yield.
Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes typical yields and conditions for coupling sterically hindered amino acids, which can serve as a guide for optimizing reactions with this compound.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield Range | Purity |
| DIC/HOBt | DIPEA | DMF | 4-12 hours | 50-70% | Moderate |
| HBTU | DIPEA | DMF/NMP | 2-4 hours | 80-95% | High |
| HATU | DIPEA/NMM | DMF/NMP | 1-2 hours | >95% | Very High |
| PyBOP | DIPEA | DMF | 2-4 hours | 85-95% | High |
Note: Yields are representative and can vary based on the specific peptide sequence and reaction conditions.
Problem 2: Racemization
Symptom: Presence of diastereomeric impurities in the final peptide, detectable by HPLC.
References
Minimizing racemization of (S)-N-Boc-3-Amino-3-phenylpropanoic acid during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize racemization during the coupling of (S)-N-Boc-3-Amino-3-phenylpropanoic acid in your peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the coupling of this compound?
A1: The primary mechanism for racemization during the coupling of N-protected amino acids, including this compound, is the formation of a planar oxazolone intermediate.[1][2] The carboxylic acid is first activated by a coupling reagent. This activated intermediate can then cyclize to form an oxazolone. The α-proton of this oxazolone is acidic and can be removed by a base in the reaction mixture, leading to a loss of stereochemical integrity. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of D and L products.[1][2]
Q2: Which factors have the most significant impact on minimizing racemization?
A2: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are paramount. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[3][4] Additives such as 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) are essential to suppress oxazolone formation.[1][5][6]
-
Base Selection: The type and amount of base used are crucial. Stronger bases and excess base can increase the rate of racemization.[7][8] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[5][7]
-
Reaction Temperature: Lowering the reaction temperature, for instance, to 0°C, can significantly reduce the rate of racemization.[3][9]
-
Solvent Choice: The polarity of the solvent can influence racemization. Less polar solvents may be beneficial in reducing racemization, although solubility of the reagents must be considered.[3]
Q3: Is this compound particularly susceptible to racemization?
A3: While specific data for this β-amino acid is not as abundant as for α-amino acids, the phenyl group at the β-position can influence the acidity of the α-proton, potentially affecting its susceptibility to racemization. As a general principle, any chiral amino acid can undergo racemization under suboptimal coupling conditions. Therefore, taking precautions is always recommended.
Q4: How can I detect and quantify racemization in my final product?
A4: Racemization can be quantified by analyzing the diastereomeric impurities in the final peptide. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the D- and L-enantiomers after hydrolysis of the peptide.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After peptide hydrolysis, the constituent amino acids can be derivatized and analyzed by GC-MS using a chiral column.[10]
Troubleshooting Guide
Issue: Significant level of the undesired diastereomer detected in the final peptide.
| Possible Cause | Suggested Solution | Experimental Protocol Reference |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low racemization. For carbodiimide-based couplings (e.g., DIC), always use an additive like HOBt or, preferably, HOAt.[1][3][5] Consider using phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents, which are generally effective at suppressing racemization.[4][11] | Protocol 1, 2, 3 |
| Base-Induced Racemization | Use a weaker or sterically hindered base. Substitute DIPEA with NMM or 2,4,6-collidine.[5][7] Use the minimum necessary amount of base. | Protocol 1, 2 |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature. A common practice is to conduct the reaction at 0°C.[3][9] | Protocol 1 |
| Prolonged Activation Time | Minimize the pre-activation time of the carboxylic acid before adding the amine component.[12] | Protocol 2 |
Quantitative Data on Racemization Suppression
While specific quantitative data for this compound is limited in the literature, the following table provides a comparison of additives in a known difficult coupling, which illustrates the principles of racemization suppression.
Table 1: Effect of Additives on Epimerization during the coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin.
| Coupling Reagent | Additive | % Epimerized Product |
| DCC | HOBt | 18%[13] |
| DCC | HOAt | 6%[13] |
Key Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/HOAt
This protocol is designed to minimize racemization by using a superior additive (HOAt) and controlling the temperature.
-
Resin Preparation: Swell the resin-bound amine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HOAt (3 equivalents) in DMF.
-
Cooling: Cool the activation mixture and the resin vessel to 0°C in an ice bath.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture. Allow to pre-activate for 1-5 minutes.[3]
-
Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress using a ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent known for low racemization, especially for challenging couplings.[14]
-
Resin Preparation: Swell the deprotected peptide-resin in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF.[15]
-
Base Addition: Add DIPEA (4-8 equivalents) to the activation mixture and vortex briefly.[15] For racemization-sensitive couplings, consider substituting DIPEA with NMM or 2,4,6-collidine.[5][7]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin with DMF and DCM.[15]
Protocol 3: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol allows for the quantification of racemization after peptide synthesis and hydrolysis.[10]
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the purified peptide in a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, break the seal and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization:
-
The hydrolyzed amino acid mixture is dried thoroughly.
-
Esterification: React the amino acids with an acidic alcohol (e.g., 3 M HCl in n-butanol) at 100°C.
-
Acylation: React the resulting amino acid esters with an acylating agent (e.g., trifluoroacetic anhydride) to form volatile derivatives.
-
-
Chiral HPLC Analysis:
-
Dissolve the derivatized sample in a suitable solvent.
-
Inject the sample onto a chiral HPLC column.
-
Separate and quantify the D- and L-amino acid enantiomers based on their retention times and peak areas.
-
Visual Guides
Racemization Mechanism and Suppression
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Recommended Workflow for Minimizing Racemization
Caption: Experimental workflow for peptide coupling with racemization suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. omizzur.com [omizzur.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Incomplete coupling of (S)-N-Boc-3-Amino-3-phenylpropanoic acid troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the incomplete coupling of (S)-N-Boc-3-Amino-3-phenylpropanoic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
A1: The incomplete coupling of this compound, a β-amino acid, is primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl group on the β-carbon, can physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. This steric bulk slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1][2][3] Additionally, as the peptide chain elongates, it can aggregate, further hindering the accessibility of the N-terminal amine.[1]
Q2: How can I detect incomplete coupling?
A2: The most common method for monitoring coupling completion in SPPS is the qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling is incomplete. A negative test (yellow or colorless) suggests the coupling reaction is complete. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify deletion sequences.[4]
Q3: Which coupling reagents are most effective for this sterically hindered β-amino acid?
A3: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone are often inefficient. More potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and effectiveness in difficult couplings with low racemization.[1][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A good balance of reactivity and stability, often used for routine couplings but may be less effective than HATU for severely hindered amino acids.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective and avoids potential guanidinylation side reactions associated with uronium reagents.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a favorable safety profile.[5]
Q4: Can changing the solvent improve coupling efficiency?
A4: Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences prone to aggregation, switching to or using a mixture with N-Methylpyrrolidone (NMP) can be beneficial due to its superior solvating properties. In some cases, adding a small amount of Dimethyl sulfoxide (DMSO) can also help disrupt peptide aggregation.[1][6][7]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction. This is a common and effective strategy to drive the reaction to completion when the initial coupling is incomplete, as indicated by a positive ninhydrin test.[1][2]
Troubleshooting Guide for Incomplete Coupling
This guide provides a systematic approach to resolving incomplete coupling issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Positive Ninhydrin (Kaiser) Test after standard coupling | Steric Hindrance: The bulky nature of the β-amino acid is impeding the reaction. | 1. Perform a Double Coupling: Wash the resin and repeat the coupling step with fresh reagents.[1][2] 2. Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents.[8] 3. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. |
| Positive Ninhydrin Test persists after double coupling | Insufficient Reagent Potency: The chosen coupling reagent is not reactive enough to overcome the steric barrier. | 1. Switch to a More Potent Coupling Reagent: If using HBTU or a carbodiimide, switch to HATU, PyBOP, or COMU.[1][2][5] 2. Optimize Activation: Ensure pre-activation of the amino acid with the coupling reagent and base for 1-5 minutes before adding to the resin. |
| Coupling remains incomplete; resin appears clumped | Peptide Aggregation: The growing peptide chains are aggregating on the resin, blocking reactive sites. | 1. Change Solvent: Switch from DMF to NMP or a mixture of DMF/NMP. Adding a small percentage of DMSO can also be effective.[1][6] 2. Increase Temperature: Gently heating the reaction to 40-50°C can sometimes overcome aggregation and improve coupling. Use this with caution as it may increase the risk of side reactions. 3. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. |
| Consistently low coupling efficiency across multiple attempts | Suboptimal Protocol/Reagent Quality: Issues with the overall protocol or degradation of reagents. | 1. Verify Reagent Quality: Use fresh, high-purity, anhydrous solvents and coupling reagents. 2. Review Protocol: Ensure accurate calculation of equivalents and proper washing steps between deprotection and coupling. Inadequate washing can leave residual base or piperidine, which can interfere with the coupling. 3. Cap Unreacted Amines: If a small percentage of amines remains unreacted after troubleshooting, cap them with acetic anhydride to prevent the formation of deletion sequences in the final product. |
Quantitative Data on Coupling Reagent Performance
| Coupling Reagent | Active Ester Type | Reactivity | Typical Coupling Efficiency (for hindered residues) | Notes |
| DCC/HOBt | OBt ester | Moderate | 50-80% | Often insufficient for highly hindered amino acids; risk of dicyclohexylurea (DCU) precipitation in SPPS. |
| HBTU | OBt ester | High | 85-95% | A good general-purpose reagent, but may struggle with very difficult couplings.[5] |
| HATU | OAt ester | Very High | >95% | Generally considered superior to HBTU for hindered residues due to the more reactive OAt ester.[1][5] |
| PyBOP | OBt ester | High | 90-98% | Phosphonium-based, avoids potential guanidinylation side reactions.[5] |
| COMU | Oxyma ester | Very High | >95% | Highly reactive with a better safety profile than HOBt/HOAt-based reagents.[5] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for the initial coupling attempt of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).
Protocol 2: Double Coupling Procedure
Follow this protocol if the ninhydrin test is positive after the initial coupling attempt.
-
Initial Coupling and Washing: After the first coupling reaction (as described in Protocol 1), wash the resin thoroughly with DMF (3-5 times) to remove all residual reagents and byproducts.
-
Second Coupling: Repeat steps 2-4 from Protocol 1, using a fresh solution of activated this compound.
-
Final Monitoring and Washing: Perform a final ninhydrin test to confirm completion. Once complete, wash the resin as described in step 6 of Protocol 1.
Protocol 3: Ninhydrin (Kaiser) Test for Monitoring
This qualitative test is used to detect the presence of free primary amines.
-
Sample Preparation: Transfer a small sample of resin beads (10-20 beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% of a 0.001 M aqueous KCN solution in pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation and Interpretation:
-
Blue/Purple beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).
-
Yellow/Colorless beads and solution: Negative result, indicating complete coupling.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient access to highly pure β-amyloid peptide by optimized solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Optimizing Enzymatic Cleavage of Peptides with Modified Phenylalanine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic cleavage of peptides containing modified phenylalanine residues.
Frequently Asked Questions (FAQs)
Q1: My peptide contains a modified phenylalanine, and I'm seeing incomplete or no cleavage with chymotrypsin. What are the common causes?
A1: Incomplete cleavage at a modified phenylalanine residue by chymotrypsin can stem from several factors:
-
Steric Hindrance: Bulky modifications on the phenyl ring can physically block the enzyme's active site, preventing proper binding and catalysis. This is a common issue with larger modifications.
-
Altered Electronic Properties: Modifications that change the electron density of the aromatic ring can affect the hydrophobic interactions that are crucial for chymotrypsin's substrate recognition.
-
Sub-optimal Reaction Conditions: The standard digestion protocol may not be sufficient for more resistant peptides. Factors like enzyme-to-substrate ratio, digestion time, temperature, and pH may need optimization.
-
Adjacent Amino Acid Influence: The presence of certain amino acids next to the modified phenylalanine, particularly a proline residue at the P1' position (immediately C-terminal to the cleavage site), can significantly hinder or block cleavage.[1][2]
Q2: How can I improve the cleavage efficiency of my modified peptide?
A2: To improve cleavage efficiency, a systematic optimization of your digestion protocol is recommended. This can involve:
-
Increasing Enzyme Concentration: A higher enzyme-to-substrate ratio can help drive the reaction.
-
Extending Digestion Time: Some modified peptides may require longer incubation times for complete cleavage.
-
Varying Temperature: While 37°C is standard, carefully increasing the temperature might enhance enzyme activity, but be mindful of potential protein degradation or enzyme denaturation.
-
Testing Different pH Levels: Chymotrypsin's optimal pH is typically between 7.0 and 9.0.[3] Small adjustments within this range may improve cleavage of your specific peptide.
-
Using Additives: In some cases, organic solvents or denaturants (at concentrations that do not fully inactivate the enzyme) can help expose the cleavage site.
Q3: Are there alternative enzymes I can use if chymotrypsin is not effective?
A3: Yes, if chymotrypsin fails to cleave at the desired modified phenylalanine site, consider enzymes with different specificities. While direct data on their efficiency with modified phenylalanine is limited, their broader or distinct specificities make them viable alternatives:
-
Pepsin: This enzyme has a broad specificity, cleaving after aromatic residues (like Phe, Tyr, Trp) and leucine. It functions at a very low pH.
-
Elastase: While it prefers small, neutral amino acids, it can also cleave after hydrophobic residues.
-
Thermolysin: This is a thermostable protease that cleaves N-terminally to hydrophobic residues, including phenylalanine.
-
ProAlanase: This enzyme cleaves after proline and alanine residues and is active at acidic pH, offering a completely different cleavage strategy.[4]
-
Other Endopeptidases: Depending on the sequence of your peptide, enzymes like Glu-C (cleaves after glutamic acid), Asp-N (cleaves before aspartic acid), or Lys-C (cleaves after lysine) could be used to generate different peptide fragments for analysis.[3]
Q4: My mass spectrometry results are difficult to interpret after digesting a peptide with a modified phenylalanine. What should I look for?
A4: When analyzing mass spectrometry data of peptides with unnatural amino acids, consider the following:
-
Unexpected Mass Shifts: Ensure your analysis software is accounting for the mass of the modification. Incomplete cleavage will result in larger, partially digested peptide fragments.
-
Multiple Peptide Species: You may see a mixture of the fully cleaved, partially cleaved, and uncleaved peptide.
-
Unusual Fragmentation Patterns: The modification itself might influence how the peptide fragments in the mass spectrometer.
-
Confirming the Modification: Use high-resolution mass spectrometry to confirm the accurate mass of the modified peptide and its fragments.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with the cleavage of peptides containing modified phenylalanine.
Problem: Incomplete or No Cleavage at the Modified Phenylalanine Site
Initial Checks:
-
Verify Enzyme Activity: Ensure your chymotrypsin is active by running a control digestion with a standard, unmodified peptide known to be a good substrate (e.g., a peptide containing a standard phenylalanine).
-
Check Reagent Quality: Confirm that all buffers and reagents are correctly prepared and at the proper pH.
-
Review Peptide Sequence: Check for the presence of a proline residue immediately following the modified phenylalanine, as this is known to inhibit cleavage.[1][2]
Troubleshooting Steps:
If the initial checks do not resolve the issue, proceed with the following optimization steps. It is recommended to perform these as a series of small-scale trial digestions to find the optimal conditions before scaling up.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Enzyme:Substrate Ratio | 1:50 to 1:20 (w/w) | Increase to 1:10 or 1:5. | Overcomes potential lower binding affinity or slower catalysis due to the modification. |
| Digestion Time | 4-18 hours | Extend to 24 or 48 hours. | Allows more time for the enzyme to cleave a more resistant peptide bond. |
| Temperature | 37°C | Test a range from 30°C to 45°C. | May increase enzyme kinetics, but monitor for protein degradation at higher temperatures. |
| pH | 7.8 - 8.2 | Test a range from 7.0 to 9.0. | Fine-tuning the pH can optimize the charge state of the enzyme and substrate for better interaction. |
| Alternative Enzyme | Chymotrypsin | Perform parallel digestions with Pepsin, Thermolysin, or another suitable protease. | An enzyme with a different binding pocket or catalytic mechanism may not be hindered by the modification. |
Data on Chymotrypsin Cleavage of Phenylalanine Analogs
The efficiency of chymotrypsin cleavage is highly dependent on the nature of the modification to the phenylalanine residue. The following table summarizes kinetic data for the cleavage of various synthetic peptide substrates containing modified phenylalanine at the P1 position. The specificity constant (kcat/KM) is a measure of the enzyme's catalytic efficiency.
| P1 Residue Modification | kcat (s-1) | KM (M) | kcat/KM (M-1s-1) | Reference |
| Phenylalanine (Phe) | 0.23 | 4.0 x 10-4 | 5.7 x 102 | [1] |
| p-Nitro-phenylalanine (Phe(p-NO2)) | 1.8 | 3.0 x 10-3 | 6.0 x 105 | [1] |
| p-Amino-phenylalanine (Phe(p-NH2)) | 0.1 | 5.0 x 10-4 | 2.0 x 102 | [1] |
| p-Carboxy-phenylalanine (Phe(p-COOH)) | 0.05 | 2.5 x 10-4 | 2.0 x 102 | [1] |
| p-Guanidino-phenylalanine (Phe(p-guanidino)) | 0.02 | 1.0 x 10-4 | 2.0 x 102 | [1] |
| p-Cyano-phenylalanine (Phe(p-CN)) | 0.9 | 2.0 x 10-3 | 4.5 x 105 | [1] |
Data from Wysocka et al. (2008) for the hydrolysis of peptides with the sequence Ac-Phe-Ala-Thr-X-Anb(5,2)-NH(2), where X is the modified residue.[1]
Experimental Protocols
Protocol 1: Standard In-Solution Chymotrypsin Digestion
This protocol is a starting point for the cleavage of peptides with modified phenylalanine residues.
Materials:
-
Peptide containing modified phenylalanine
-
Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)
-
Sequencing-grade modified chymotrypsin
-
Formic acid (for quenching the reaction)
Procedure:
-
Sample Preparation: Dissolve the peptide in 50 mM NH4HCO3 buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a fresh stock solution of chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL.
-
Digestion: Add chymotrypsin to the peptide solution to achieve an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 4 to 18 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Analysis: The resulting peptide fragments are now ready for analysis by mass spectrometry.
Protocol 2: Optimization of Chymotrypsin Digestion for Resistant Peptides
This protocol outlines a method for systematically optimizing the digestion of a peptide that shows poor cleavage under standard conditions.
Objective: To determine the optimal enzyme-to-substrate ratio and digestion time for a modified peptide.
Procedure:
-
Set up a Digestion Matrix: Prepare a series of microcentrifuge tubes with a fixed amount of your peptide (e.g., 10 µg).
-
Vary Enzyme Concentration: Create a set of digestions with varying enzyme-to-substrate ratios (e.g., 1:50, 1:20, 1:10, 1:5).
-
Time Course Experiment: For each enzyme concentration, set up multiple identical reactions. At various time points (e.g., 4, 8, 16, 24 hours), quench one reaction from each set by adding formic acid.
-
Incubate: Incubate all samples at 37°C.
-
Analysis: Analyze all quenched samples by LC-MS.
-
Data Interpretation: Compare the chromatograms and mass spectra to determine which combination of enzyme concentration and digestion time yields the most complete cleavage of your peptide.
Diagrams
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. PeptideCutter [web.expasy.org]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 4. ProAlanase is an Effective Alternative to Trypsin for Proteomics Applications and Disulfide Bond Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing (S)-3-amino-3-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the β-amino acid, (S)-3-amino-3-phenylpropanoic acid.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility During or After Synthesis
Symptoms:
-
Precipitation of the peptide during solid-phase peptide synthesis (SPPS) or upon cleavage from the resin.
-
Difficulty dissolving the lyophilized peptide in common solvents.
-
Formation of a gel-like substance.
Possible Causes:
-
Hydrophobic Aggregation: The phenyl group of (S)-3-amino-3-phenylpropanoic acid significantly increases the hydrophobicity of the peptide, promoting intermolecular association to minimize contact with aqueous or polar organic solvents.
-
Interchain Hydrogen Bonding: The peptide backbone can form strong hydrogen bonds, leading to the formation of stable β-sheet-like secondary structures that are prone to aggregation.
-
High Peptide Concentration: Concentrated peptide solutions are more likely to aggregate.
Troubleshooting Steps:
-
Solvent Screening: Attempt to dissolve the peptide in a range of solvents with varying polarities. Start with common solvents like water, acetonitrile, and DMF. If unsuccessful, consider more aggressive solvent systems.
Solvent System Rationale 6 M Guanidine HCl or 8 M Urea Chaotropic agents that disrupt hydrogen bonds and hydrophobic interactions. Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) Promote the formation of helical structures, which can disrupt β-sheet aggregation. DMSO A strong polar aprotic solvent that can solvate a wide range of peptides. Formic Acid or Acetic Acid (dilute) Can protonate acidic residues and disrupt electrostatic interactions that may contribute to aggregation. -
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
pH Adjustment: If the peptide has ionizable side chains, adjusting the pH of the solution can alter its net charge and potentially increase solubility.
-
Temperature Control: In some cases, cooling the solution can increase the solubility of hydrophobic peptides.
Logical Flow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing poor peptide solubility.
Frequently Asked Questions (FAQs)
Q1: What is (S)-3-amino-3-phenylpropanoic acid, and why does it contribute to peptide aggregation?
(S)-3-amino-3-phenylpropanoic acid is a β-amino acid. Unlike natural α-amino acids, the amino group is attached to the third carbon atom from the carboxyl group. The presence of a phenyl side chain makes this amino acid highly hydrophobic. Peptides incorporating this residue are prone to aggregation due to:
-
Hydrophobic Interactions: The phenyl rings of multiple peptide chains can interact via π-π stacking and hydrophobic forces, driving the self-assembly process to minimize exposure to polar solvents.[1]
-
β-Sheet Formation: The β-amino acid backbone can adopt stable, extended conformations that facilitate the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures, a hallmark of many aggregated peptides.[2]
Q2: How can I proactively prevent peptide aggregation during solid-phase peptide synthesis (SPPS)?
Preventing aggregation during synthesis is often more effective than trying to solubilize an aggregated product. Consider the following strategies:
-
Resin Choice: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.
-
Backbone Protection: Incorporate backbone-protecting groups to disrupt the hydrogen bonding that leads to secondary structure formation.
-
Pseudoproline Dipeptides: These can be inserted at Ser or Thr residues to introduce a "kink" in the peptide backbone.
-
2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups: These can be attached to the amide nitrogen of an amino acid to sterically hinder hydrogen bond formation.
-
-
"Difficult Sequence" Strategies: For sequences rich in hydrophobic residues, employ specialized synthesis conditions.
-
Elevated Temperatures: Performing couplings at higher temperatures can disrupt secondary structures.
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt like LiCl can break up aggregates.
-
Alternative Solvents: Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in addition to DMF can improve solvation.
-
Workflow for Proactive Aggregation Prevention in SPPS
Caption: Decision-making process for preventing peptide aggregation during SPPS.
Q3: What analytical techniques can I use to characterize the aggregation of my peptide?
Several techniques can be employed to detect and characterize peptide aggregation:
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique can identify the secondary structure of the peptide. A characteristic signal for β-sheet structures, often associated with aggregation, appears in the amide I region (around 1620-1640 cm⁻¹).[3][4]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid-like fibrils. This assay is a common method for quantifying fibril formation.[5][6]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregated structures, providing information on their morphology (e.g., fibrillar, amorphous).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can provide detailed structural information on the folded state of the peptide in solution and can be used to study the early stages of aggregation.[8][9]
Q4: Are there any computational tools to predict the aggregation propensity of my peptide sequence?
Yes, several computational tools can predict aggregation-prone regions within a peptide sequence. While many of these tools are optimized for α-peptides, they can still provide valuable insights for β-peptide sequences. These tools typically analyze factors such as hydrophobicity, charge, and secondary structure propensity. Some examples include AGGRESCAN, TANGO, and Zyggregator.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibril Formation
Objective: To quantify the formation of amyloid-like fibrils over time.
Materials:
-
Lyophilized peptide
-
Appropriate solvent for peptide dissolution (e.g., sterile water, PBS)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare a stock solution of the peptide at a desired concentration.
-
Dilute the peptide stock solution into the assay buffer (e.g., PBS) to the final working concentration in the wells of the 96-well plate.
-
Prepare a ThT working solution by diluting the ThT stock solution into the assay buffer to a final concentration of 10-25 µM.
-
Add the ThT working solution to each well containing the peptide solution.
-
Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[10][11][12]
-
Plot fluorescence intensity versus time to generate a fibrillation curve.
Protocol 2: Analysis of Peptide Secondary Structure by FTIR
Objective: To determine the secondary structure of the peptide and identify the presence of β-sheets indicative of aggregation.
Materials:
-
Lyophilized peptide
-
Appropriate solvent (e.g., D₂O for aqueous solutions)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Dissolve the peptide in the chosen solvent to a suitable concentration (typically 1-10 mg/mL).
-
Apply a small volume of the peptide solution onto the ATR crystal and allow the solvent to evaporate if a dry film is being analyzed, or measure directly in solution.
-
Acquire the FTIR spectrum, typically in the range of 1500-1800 cm⁻¹.
-
Perform a background subtraction using the spectrum of the solvent alone.
-
Analyze the amide I band (1600-1700 cm⁻¹). Deconvolution of this band can provide a semi-quantitative estimation of the different secondary structure elements.[13]
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹ (intermolecular, indicative of aggregation)
-
Random coil: ~1640-1650 cm⁻¹
-
Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)
Objective: To directly observe the morphology of peptide aggregates.
Materials:
-
Peptide solution containing aggregates
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
Procedure:
-
Place a drop of the peptide solution onto the TEM grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess solution using the edge of a piece of filter paper.
-
Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.[14][15]
Quantitative Data Summary
The following table summarizes the typical effects of various anti-aggregation strategies. The quantitative impact will be sequence-dependent.
| Strategy | Parameter Measured | Typical Observation |
| Addition of Guanidine HCl (6 M) | ThT Fluorescence | Significant reduction or elimination of fluorescence signal, indicating inhibition of fibril formation. |
| Use of TFE (50%) as a co-solvent | FTIR Spectroscopy | Shift in the amide I band from ~1630 cm⁻¹ (β-sheet) to ~1655 cm⁻¹ (α-helix). |
| Incorporation of a Pseudoproline Dipeptide | Crude Peptide Purity (HPLC) | Increased purity of the crude peptide product due to improved synthesis efficiency. |
| Low-Loading Resin (0.2 mmol/g vs 0.8 mmol/g) | Yield of Purified Peptide | Higher yield for aggregation-prone sequences synthesized on low-loading resin. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific peptide sequence and application.
References
- 1. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR spectroscopic studies on aggregation process of the beta-amyloid 11-28 fragment and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Role of aromatic side chains in amyloid β-protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thioflavin T Assay [protocols.io]
- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Transmission electron microscopy assay [assay-protocol.com]
Technical Support Center: Trifluoroacetic acid (TFA) Cleavage of Phenyl-Containing Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the trifluoroacetic acid (TFA) cleavage of peptides containing phenylalanine, tyrosine, and tryptophan residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the TFA cleavage of peptides containing aromatic amino acids?
The primary cause of side reactions is the generation of highly reactive carbocations during the TFA-mediated cleavage of acid-labile side-chain protecting groups (e.g., tert-butyl groups from Boc, tBu) and linkers from the solid support.[1][2] These electrophilic carbocations can then attack the nucleophilic side chains of sensitive amino acid residues, leading to undesired modifications.[1][3]
Q2: Which phenyl-containing amino acids are most susceptible to side reactions during TFA cleavage, and what are the common modifications?
Tryptophan and Tyrosine are the most susceptible phenyl-containing amino acids to side reactions during TFA cleavage.
-
Tryptophan (Trp): The indole ring of tryptophan is highly nucleophilic and prone to alkylation (e.g., tert-butylation) by carbocations.[1][4] It is also susceptible to oxidation, which can cause discoloration (browning or purpling) of the cleavage mixture.[4] Additionally, reactive species generated from the cleavage of arginine protecting groups (like Pmc or Pbf) can modify the tryptophan residue.[4][5] In some cases, the linker from the resin itself can cause alkylation of the indole nucleus.[6][7]
-
Tyrosine (Tyr): The phenolic side chain of tyrosine is also susceptible to alkylation by carbocations.[1][4][5] Protecting the hydroxyl group of tyrosine, commonly with a tert-butyl (tBu) group, is highly recommended to prevent acylation during synthesis and subsequent side reactions during cleavage.[8]
-
Phenylalanine (Phe): Phenylalanine is generally considered stable and less reactive during TFA cleavage compared to tryptophan and tyrosine.
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap or quench the reactive carbocations and other electrophilic species generated during deprotection.[1][2][4] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain, thus minimizing the formation of side products and improving the purity of the crude peptide.[4]
Troubleshooting Guides
Issue 1: Alkylation of Tryptophan or Tyrosine Residues
-
Symptom: Mass spectrometry analysis of the crude peptide shows unexpected peaks with a mass increase corresponding to the addition of alkyl groups (e.g., +56 Da for tert-butylation).
-
Cause: Insufficient scavenging of carbocations generated during the removal of protecting groups.
-
Solution:
-
Optimize the Scavenger Cocktail: The choice of scavenger is critical and depends on the peptide sequence. For peptides containing tryptophan or tyrosine, a robust scavenger cocktail is necessary.
-
Use of Specific Scavengers:
-
Triisopropylsilane (TIS): A potent scavenger for carbocations.[4]
-
1,2-Ethanedithiol (EDT): Recommended to protect the indole side-chain of tryptophan.[2][4]
-
Phenol: Acts as a competitive substrate for electrophilic attack by carbocations, protecting the tyrosine phenol ring.[4]
-
Thioanisole: Aids in the removal of Pbf/Pmc protecting groups from arginine, which can otherwise lead to tryptophan modification.[4][5]
-
-
Issue 2: Discoloration of the Cleavage Mixture
-
Symptom: The reaction mixture turns brown or purple during cleavage.
-
Cause: This discoloration can indicate the oxidation of the tryptophan indole ring or other side reactions.[4]
-
Solution:
-
Use High-Purity Reagents: Ensure that the TFA and scavengers are fresh and of high purity.
-
Perform Cleavage Under an Inert Atmosphere: Conducting the cleavage under nitrogen or argon can help to minimize oxidation.
-
Optimize Scavenger Cocktail: Include scavengers that can mitigate oxidation, such as EDT.
-
Issue 3: Incomplete Removal of Protecting Groups
-
Symptom: Mass spectrometry data indicates the presence of residual protecting groups on amino acid side chains.
-
Cause: Insufficient cleavage time or a cleavage cocktail that is not strong enough for the specific protecting groups used.
-
Solution:
-
Extend Cleavage Time: For peptides with multiple protecting groups, especially Arg(Pbf), a longer cleavage time (e.g., up to 4 hours) may be necessary.[1]
-
Optimize Cleavage Cocktail: For difficult-to-remove protecting groups, a more potent cleavage cocktail may be required.
-
Quantitative Data on Side Product Formation
The extent of side product formation is highly dependent on the peptide sequence, the protecting groups used, and the cleavage conditions. The following table summarizes some reported data on side product formation.
| Peptide/Residue | Protecting Group | Cleavage Cocktail | Side Product | Percentage of Side Product | Reference |
| Trp-containing peptide | Arg(Pmc) | Reagent K | Trp modification by Pmc group | 22-30% | [9] |
| Trp-containing peptide | Arg(Pbf) | 3-hour TFA treatment | Desired Peptide | 69% (vs 46% with Pmc) | [5] |
| Cys-containing peptide | Cys(Trt) | TFA/TIS/H₂O (95:2.5:2.5) | S-tbutylated Cys | ~18% | [10] |
| Cys-containing peptide | Cys(Trt) | TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | S-tbutylated Cys | Reduced compared to no DTT | [10] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with Phenyl-Containing Residues
This protocol is a general starting point and may require optimization based on the specific peptide sequence.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A robust option for peptides with sensitive residues is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[4][12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the protecting groups and peptide sequence.[1]
-
Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Peptide Precipitation: In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1][11] A white precipitate should form.
-
Isolation and Washing: Pellet the peptide by centrifugation, decant the ether, and wash the pellet at least twice with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[2][11]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[2][11]
Protocol 2: Analysis of Crude Peptide by HPLC
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of water or Buffer A (0.1% TFA in water).[13]
-
HPLC Conditions:
-
Data Analysis: Determine the purity of the peptide by calculating the peak area of the desired product relative to the total peak area.
Visualizations
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
Caption: Logical relationship of scavenger action in preventing side reactions.
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Impact of coupling additives on (S)-N-Boc-3-Amino-3-phenylpropanoic acid incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of (S)-N-Boc-3-Amino-3-phenylpropanoic acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The primary challenge stems from steric hindrance. This specific β-amino acid has two bulky groups: the phenyl side chain on the β-carbon and the large N-terminal tert-butyloxycarbonyl (Boc) protecting group.[1] These groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction from reaching completion.[2]
Q2: What are the most effective coupling reagents for this hindered amino acid?
For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC alone are often inefficient.[1][2] More potent, onium-salt-based reagents are highly recommended:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[2] HATU is frequently considered the superior choice for difficult couplings.[2] COMU, an Oxyma-based reagent, is a newer, safer, and highly efficient alternative.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for promoting rapid bond formation with bulky residues.[1][4]
Q3: What is the role of a coupling additive and which one should I use?
Coupling additives are crucial for efficient and clean reactions. Their primary roles are to accelerate the coupling reaction and, most importantly, to suppress epimerization (racemization) of the chiral center.[5]
-
HOBt (1-hydroxybenzotriazole): The traditional additive, effective at reducing racemization.[5]
-
HOAt (1-hydroxy-7-azabenzotriazole): More effective than HOBt at both accelerating reactions and suppressing racemization.[3]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly efficient alternative to HOBt and HOAt.[3][6] Studies show Oxyma is superior to HOBt and at least comparable to HOAt in performance, often providing higher yields and lower epimerization.[6][7]
Q4: How can I minimize the risk of epimerization during coupling?
Epimerization is a critical side reaction that can compromise the stereochemical integrity of your final peptide.[8] To minimize it:
-
Use an Additive: Always use an additive like Oxyma or HOAt, which are superior to HOBt in suppressing racemization.[2]
-
Choose the Right Base: A tertiary amine base is needed, but strong bases can promote epimerization. If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more common N,N-Diisopropylethylamine (DIPEA).[1][2]
-
Control Activation Time: Reduce the pre-activation time of the carboxylic acid before adding the amine component to minimize the window for the activated intermediate to epimerize.[2]
-
Temperature: Avoid prolonged reactions at elevated temperatures.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Observation | Potential Cause | Recommended Solution(s) |
| Low or Incomplete Coupling (Positive Ninhydrin / Kaiser test after coupling) | 1. Steric Hindrance: The bulky nature of the amino acid is impeding the reaction.[2][4] | • Recouple / Double Couple: Drain the reaction solution and repeat the coupling step with a fresh solution of the activated amino acid.[4]• Increase Reaction Time: Extend the coupling time to several hours or overnight.[4]• Switch Reagent: Use a more potent onium-salt reagent like HATU, HBTU, or COMU.[2][4] |
| 2. Inappropriate Reagent/Additive: The chosen coupling reagent is not powerful enough for this hindered system.[2] | • Optimize Reagent System: Ensure you are using a high-efficiency combination like HATU/DIPEA or DIC/Oxyma.[1] | |
| 3. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[2] | • Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a DMF/DCM mixture.[2]• Use Microwave Synthesis: Microwave heating can help overcome activation energy barriers and disrupt aggregation.[2] | |
| Presence of Diastereomeric Impurities in HPLC/MS | 1. Epimerization: The chiral center of the amino acid has inverted during the activation or coupling step.[9][8] | • Use Racemization-Suppressing Additive: Ensure the use of HOAt or Oxyma instead of HOBt.[2][7]• Use a Weaker Base: Substitute DIPEA with N-methylmorpholine (NMM) or collidine.[2]• Reduce Pre-activation Time: Minimize the time the carboxylic acid spends in its highly reactive, activated state before the amine is introduced.[2] |
| 2. Contaminated Starting Material: The initial this compound reagent may contain the (R)-isomer. | • Verify Reagent Purity: Check the certificate of analysis for your starting material or verify its enantiomeric purity analytically. |
Data Presentation: Coupling Additive Performance
Quantitative data consistently demonstrates the advantages of using modern additives like Oxyma over the traditional HOBt, particularly in minimizing epimerization and improving yield.
Table 1: Comparison of Oxyma and HOBt in Racemization Suppression Data highlights lower D-isomer formation when using Oxyma during Solid-Phase Peptide Synthesis (SPPS).
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
| DIPCDI / Oxyma | 2.1 | 0.3 | 1.5 |
| DIPCDI / HOBt | 3.4 | 0.5 | 2.8 |
| Data sourced from a comparative study on a standard model peptide.[7] |
Table 2: Product Purity in a Rapid, Difficult Coupling Model Illustrates higher efficiency and reduced side products with Oxyma in a 5-minute coupling.
| Coupling Additive | Desired Product (%) | Deletion Peptide (%) |
| Oxyma | 85 | 15 |
| HOBt | 70 | 30 |
| Data sourced from a rapid solid-phase synthesis study.[7] |
Experimental Protocols & Methodologies
General Protocol: Solid-Phase Coupling using HATU
This protocol provides a general guideline for coupling this compound onto a solid-phase resin and may require optimization for specific peptide sequences.
1. Resin Preparation & Deprotection:
-
Swell the resin (e.g., Rink Amide for Fmoc chemistry) in N,N-Dimethylformamide (DMF) in a reaction vessel for 30-60 minutes.
-
For Fmoc-SPPS: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, then add fresh deprotection solution and agitate for another 15-20 minutes to ensure complete Fmoc group removal.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a tertiary base such as DIPEA (6-8 equivalents) to the solution.[2][4]
-
Briefly mix or vortex the solution and allow it to pre-activate for 1-5 minutes.
3. Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. For a hindered amino acid like this, a minimum of 2 hours is recommended. The reaction can be extended overnight if necessary.[4]
4. Confirmation and Washing:
-
Perform a ninhydrin (Kaiser) or bromophenol blue test to confirm the completion of the coupling. A positive test indicates free amines are still present.[2]
-
If the test is positive, drain the vessel and perform a second coupling (recouple) by repeating steps 2 and 3.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove any residual reagents.[4]
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the general mechanism of carbodiimide-mediated peptide bond formation and the crucial role of a coupling additive like Oxyma in preventing side reactions.
Caption: Mechanism of additive-mediated peptide coupling.
Experimental Workflow
This flowchart outlines the key stages of a single coupling cycle during solid-phase peptide synthesis (SPPS).
Caption: Standard solid-phase peptide synthesis (SPPS) cycle.
Troubleshooting Decision Tree
This logical diagram provides a simple decision-making process for handling incomplete coupling reactions.
Caption: Decision tree for troubleshooting incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Monitoring Boc Deprotection of β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the efficiency of tert-butyloxycarbonyl (Boc) deprotection for β-amino acids. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which methods are commonly used to monitor Boc deprotection?
A1: The progress of Boc deprotection can be monitored using several techniques, each offering different levels of qualitative and quantitative information. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] For solid-phase peptide synthesis (SPPS), colorimetric assays like the Kaiser test are frequently used to detect the presence of free primary amines.[2]
Q2: How does Thin-Layer Chromatography (TLC) indicate the completion of the deprotection reaction?
A2: TLC is a quick and straightforward qualitative method to monitor the reaction progress. The deprotected β-amino acid, being more polar due to the free amine group, will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material.[3] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: Is the Kaiser test suitable for monitoring the deprotection of all β-amino acids?
A3: The Kaiser test is a highly sensitive colorimetric test for detecting free primary amines, resulting in an intense blue color upon reaction with ninhydrin.[4] However, it is not reliable for secondary amines, such as N-substituted β-amino acids.[5][6][7] In cases where the β-amino acid is a secondary amine, alternative tests like the Chloranil test or the Isatin test are recommended.[5][8]
Q4: What are the advantages of using HPLC for monitoring Boc deprotection?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for monitoring Boc deprotection because it allows for the accurate quantification of reactants, products, and byproducts.[9] By analyzing aliquots of the reaction mixture at different time points, you can observe the disappearance of the Boc-protected starting material peak and the appearance of the deprotected product peak, which typically has a shorter retention time.[2][9] This provides real-time data on reaction completion, helping to optimize reaction times and improve overall yield and purity.[9]
Q5: How can NMR spectroscopy confirm the removal of the Boc group?
A5: NMR spectroscopy provides unambiguous confirmation of Boc group removal. In ¹H NMR, the key indicator is the disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[3][10] In ¹³C NMR, the removal of the Boc group is confirmed by the disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).[10]
Q6: What is the role of Mass Spectrometry in monitoring Boc deprotection?
A6: Mass Spectrometry (MS) is used to confirm the identity of the product by determining its molecular weight. Successful deprotection is confirmed by observing a mass difference of -100.12 amu, corresponding to the loss of the Boc group, between the starting material and the product.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the deprotected product.[10]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
-
Symptom: TLC shows a persistent starting material spot, or HPLC analysis indicates a significant amount of remaining Boc-protected amino acid after the expected reaction time.[9]
-
Possible Causes & Solutions:
-
Insufficient Acid Concentration/Time: The acidic conditions may be too weak or the reaction time too short.[11] Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or extend the reaction time, monitoring the progress by HPLC or TLC.[9]
-
Poor Resin Swelling (for SPPS): If the resin is not properly swelled, the deprotection reagent cannot efficiently access the peptide chain.[11] Ensure adequate swelling of the resin in a suitable solvent before deprotection.
-
Steric Hindrance: Bulky side chains on the β-amino acid or adjacent amino acids can hinder the approach of the acid to the Boc group, slowing down the reaction.[11] Consider using stronger acidic conditions or longer reaction times.[11]
-
Reagent Quality: The purity of the acid is crucial. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[11] Use fresh, high-purity reagents.
-
Issue 2: Side Reactions During Deprotection
-
Symptom: Appearance of unexpected peaks in the HPLC chromatogram or unexpected masses in the MS spectrum.
-
Possible Causes & Solutions:
-
Alkylation of Sensitive Residues: The deprotection of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[2][12] To prevent this, add scavengers such as triisopropylsilane (TIS) or dithiothreitol (DTT) to the deprotection solution to trap the carbocations.[2][9]
-
Issue 3: Ambiguous or False Results with Colorimetric Tests (SPPS)
-
Symptom: A faint or unexpected color in the Kaiser test, or a negative result when subsequent steps indicate incomplete deprotection.
-
Possible Causes & Solutions:
-
Secondary Amines: As mentioned, the Kaiser test is unreliable for secondary amines, which may yield a reddish-brown or yellowish color instead of the characteristic blue.[8] Use an alternative test like the Chloranil or Isatin test for N-substituted β-amino acids.[8]
-
Steric Hindrance: The N-terminal amine of a sterically hindered residue may be inaccessible to the ninhydrin reagent.[8] In such cases, a recoupling step may be considered even with a negative Kaiser test.[8]
-
Improper Washing: Residual acidic or basic reagents can interfere with the test.[5] Ensure thorough washing of the resin beads before performing the test.
-
Data Presentation
Table 1: Comparison of Common Monitoring Techniques for Boc Deprotection
| Technique | Principle | Key Indicator of Deprotection | Advantages | Disadvantages |
| TLC | Differential partitioning of compounds between a stationary and mobile phase. | Lower Rf value of the more polar deprotected product.[3] | Fast, simple, and inexpensive. | Qualitative only; not suitable for quantitative analysis. |
| HPLC | Separation of compounds based on their interaction with a stationary phase. | Disappearance of the starting material peak and appearance of the product peak with a shorter retention time.[9] | Quantitative and highly accurate for monitoring reaction kinetics.[9] | Requires specialized equipment and longer analysis time. |
| ¹H NMR | Measures the magnetic environment of protons. | Disappearance of the tert-butyl singlet at ~1.4-1.5 ppm.[3][10] | Provides unambiguous and quantitative confirmation.[10] | Requires a relatively pure sample and access to an NMR spectrometer.[10] |
| ¹³C NMR | Measures the magnetic environment of carbon atoms. | Disappearance of signals at ~28 ppm, ~80 ppm, and ~153 ppm.[10] | Confirms the removal of the entire Boc group.[10] | Less sensitive and requires longer acquisition times than ¹H NMR. |
| Mass Spec | Measures the mass-to-charge ratio of ions. | A mass difference of -100.12 amu between starting material and product.[10] | Highly sensitive and provides molecular weight confirmation. | Can sometimes induce fragmentation of the Boc group in the ion source.[13] |
| Kaiser Test | Colorimetric reaction of ninhydrin with primary amines. | An intense blue color indicates the presence of a free primary amine.[2] | Highly sensitive for primary amines on solid phase.[6][7] | Unreliable for secondary amines; can give false negatives.[5][6][7] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. Also, spot the starting Boc-protected β-amino acid as a reference.
-
Elution: Develop the TLC plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., ninhydrin for the free amine).
-
Analysis: Compare the Rf values. The deprotected product will have a lower Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.[14]
Protocol 2: Quantitative Monitoring by HPLC
-
Sample Preparation: At designated time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.[2]
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent, such as the HPLC mobile phase, which may contain a neutralizing agent.[9]
-
Injection: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Analysis: Analyze the chromatogram. Monitor the decrease in the peak area of the Boc-protected starting material and the increase in the peak area of the deprotected product.[1]
Protocol 3: Standard Kaiser Test for Solid-Phase Synthesis
-
Reagents:
-
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small test tube.[5]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[7][8]
-
Heat the test tube at 110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution. An intense blue color indicates a positive result (free primary amine).[2] A yellow or colorless result is negative.[2]
-
Protocol 4: Chloranil Test for Secondary Amines (SPPS)
-
Reagents:
-
Acetaldehyde
-
p-chloranil solution (1g of p-chloranil in 49 mL of DMF)[8]
-
-
Procedure:
-
Wash a small sample of resin beads with DMF.[8]
-
Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution to the beads.[8]
-
Let the mixture stand at room temperature for 5 minutes.[5][8]
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.[8]
-
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection and monitoring.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. langene.com [langene.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification Strategies for Peptides Containing Hydrophobic β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing hydrophobic β-amino acids. These peptides often present unique challenges due to their increased hydrophobicity and propensity to form stable secondary structures.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing hydrophobic β-amino acids so difficult to purify?
A1: Peptides containing hydrophobic β-amino acids pose significant purification challenges primarily due to two factors:
-
Increased Hydrophobicity: The additional methylene group in the backbone of β-amino acids, compared to α-amino acids, contributes to the overall hydrophobicity of the peptide. This leads to poor solubility in aqueous solutions and strong interactions with reversed-phase chromatography media, often resulting in broad or tailing peaks.
-
Stable Secondary Structures: β-peptides are known to form stable secondary structures, such as helices and sheets.[1] These stable conformations can lead to aggregation, making the peptide difficult to dissolve and purify. The specific secondary structure can also influence the peptide's interaction with the stationary phase during chromatography.[2][3]
Q2: My hydrophobic β-peptide won't dissolve in standard aqueous buffers. What should I do?
A2: Poor solubility is a common issue. A systematic approach to solubilization is recommended. Start with a small aliquot of your peptide to test different solvent conditions.
-
Initial Steps: Begin with sterile, distilled water. If the peptide is charged (acidic or basic), adjusting the pH of the aqueous solution can improve solubility.
-
Organic Solvents: For highly hydrophobic peptides, organic solvents are often necessary. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.[4][5]
-
Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt secondary structures and aid in solubilization.[4]
Q3: I'm observing multiple peaks during RP-HPLC analysis of my purified β-peptide. What could be the cause?
A3: Multiple peaks can arise from several sources:
-
Aggregation: The peptide may be aggregating on the column, leading to the appearance of various oligomeric species.
-
Incomplete Deprotection: Residual protecting groups from synthesis can lead to closely related impurities that are difficult to separate.
-
Oxidation: If your peptide contains methionine, cysteine, or tryptophan residues, oxidation can occur, resulting in additional peaks.
-
Isomerization: Isomerization at certain amino acid residues, such as aspartic acid, can create diastereomers that may be resolved by HPLC.[6]
Q4: What are the key parameters to optimize for RP-HPLC purification of hydrophobic β-peptides?
A4: Successful RP-HPLC purification of these challenging peptides often requires careful optimization of several parameters:
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, isopropanol) and ion-pairing agent (e.g., trifluoroacetic acid, formic acid) is critical. For very hydrophobic peptides, stronger organic solvents or combinations of solvents may be necessary.
-
Gradient Profile: A shallow gradient is often required to achieve good separation of the target peptide from closely eluting impurities.
-
Column Temperature: Increasing the column temperature can improve peak shape and resolution by reducing solvent viscosity and enhancing mass transfer.
-
Column Chemistry: While C18 is the most common stationary phase, other chemistries like C8, C4, or phenyl phases might offer different selectivity and be more suitable for your specific peptide.
Q5: Are there alternative purification strategies to RP-HPLC for very difficult hydrophobic β-peptides?
A5: Yes, when RP-HPLC proves challenging, alternative methods can be employed:
-
Precipitation: For highly hydrophobic peptides that are insoluble in both aqueous and common organic solvents, precipitation can be an effective purification step. This involves dissolving the crude peptide in a strong solvent and then precipitating it by adding a non-solvent.[7]
-
Use of Hydrophilic Tags: A hydrophilic tag can be temporarily attached to the peptide during synthesis to improve its solubility and handling. After purification, the tag is cleaved off to yield the final hydrophobic peptide.
Troubleshooting Guides
Issue 1: Poor Solubility and Sample Preparation
Problem: The lyophilized peptide does not dissolve in the initial mobile phase for HPLC.
dot
Caption: Troubleshooting workflow for peptide solubility issues.
Issue 2: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)
Problem: The peptide peak is broad and shows significant tailing during RP-HPLC.
dot
Caption: Troubleshooting guide for poor HPLC peak shape.
Data Presentation
The following table summarizes a comparative study on the purification of a highly hydrophobic peptide derived from the C-terminus of amyloid β-protein, highlighting the effectiveness of an alternative precipitation method when RP-HPLC yields are low.
| Peptide Sequence | Purification Method | Purity (%) | Yield (%) | Reference |
| Aβ(31-42) | Semi-preparative HPLC | >95 | <1 | [2] |
| Aβ(31-42) | Water Precipitation & Ether Wash | ~95 | 23 | [2] |
| Aβ(32-42) | Semi-preparative HPLC | >95 | <1 | [2] |
| Aβ(32-42) | Water Precipitation & Ether Wash | ~95 | 18 | [2] |
Experimental Protocols
Protocol 1: Solubility Testing of Synthetic Peptides
This protocol provides a systematic approach to determine the optimal solvent for your hydrophobic β-peptide.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
0.1% Acetic acid in water
-
0.1% Ammonium hydroxide in water
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
6 M Guanidine Hydrochloride (GdnHCl)
-
8 M Urea
-
Vortex mixer
-
Sonication bath
Procedure:
-
Preparation: Allow the peptide vial to warm to room temperature before opening. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Test with Water: To a small, known amount of peptide (e.g., 1 mg), add a small volume of sterile, distilled water and vortex. Observe for dissolution.
-
pH Adjustment (for charged peptides):
-
If the peptide is basic and did not dissolve in water, add 0.1% acetic acid dropwise while vortexing.
-
If the peptide is acidic and did not dissolve in water, add 0.1% ammonium hydroxide dropwise while vortexing.
-
-
Organic Solvents (for neutral or very hydrophobic peptides):
-
If the peptide is insoluble in aqueous solutions, test its solubility in a small volume of DMSO, DMF, or ACN.
-
Once dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution while vortexing. Monitor for any precipitation.
-
-
Chaotropic Agents (for aggregating peptides):
-
If the peptide forms a gel or remains insoluble, attempt to dissolve it in a small volume of 6 M GdnHCl or 8 M Urea.
-
-
Sonication: If the peptide is slow to dissolve, use a sonication bath for short bursts (e.g., 10-20 seconds) to aid dissolution. Avoid excessive sonication to prevent peptide degradation.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of a Hydrophobic β-Peptide
This is a general protocol that should be optimized for each specific peptide.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (preparative or semi-preparative)
-
Solubilized peptide sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, solubilized peptide sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is often necessary for good resolution (e.g., 5-65% B over 60 minutes). The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Protocol 3: Purification by Precipitation
This protocol is adapted from a method used for purifying highly hydrophobic amyloid β-protein fragments and can be applied to similarly challenging β-peptides.[2][7]
Materials:
-
Crude lyophilized peptide
-
Strong organic solvent (e.g., hexafluoroisopropanol - HFIP)
-
Ice-cold diethyl ether or water
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a strong solvent like HFIP.
-
Precipitation:
-
Method A (Ether Precipitation): Add the peptide solution dropwise to a large volume of ice-cold diethyl ether with stirring. A precipitate should form.
-
Method B (Water Precipitation): For some peptides, precipitation can be induced by adding the organic solution to ice-cold water.
-
-
Collection of Precipitate: Collect the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with the precipitating solvent (e.g., diethyl ether) to remove soluble impurities.
-
Drying: Dry the purified peptide pellet under vacuum.
-
Purity Assessment: Assess the purity of the precipitated peptide by analytical RP-HPLC and mass spectrometry.
References
- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of the binding of alpha-helical and beta-sheet peptides to a hydrophobic surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC Separation of (S)- and (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of N-Boc-3-Amino-3-phenylpropanoic acid, a key chiral building block in the synthesis of various pharmaceutical compounds, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry standard for the accurate determination of enantiomeric excess. This guide provides an objective comparison of suitable chiral HPLC methods, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the optimal approach for their analytical needs.
Comparison of Chiral Stationary Phases
The successful chiral resolution of N-Boc-protected β-amino acids is most effectively achieved using two primary classes of chiral stationary phases: macrocyclic glycopeptide-based and polysaccharide-based columns. Each offers distinct advantages and selectivities.
Macrocyclic Glycopeptide-Based CSPs: These columns, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), are renowned for their broad selectivity and multimodal capabilities, operating effectively in reversed-phase, normal-phase, and polar organic modes.[1] For N-Boc-amino acids, the reversed-phase mode is often the most viable choice.[1] The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation.
Polysaccharide-Based CSPs: This class of CSPs, which includes derivatives of cellulose and amylose (e.g., CHIRALPAK® series), are the most widely used for a vast range of chiral compounds.[2] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[2] These columns are typically used in normal phase or reversed-phase modes.
Experimental Data Summary
The following table summarizes the performance of two representative HPLC methods for the chiral separation of N-Boc-3-Amino-3-phenylpropanoic acid and a closely related analogue.
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-Based CSP |
| Chiral Stationary Phase | CHIROBIOTIC® T (Teicoplanin) | (R,R) Whelk-O1 |
| Analyte | Racemic 3-amino-3-phenylpropanoic acid* | Racemic β-amino-β-(4-bromophenyl) propionic acid** |
| Mobile Phase | Water/Methanol (50:50, v/v) | n-Hexane/Ethanol/TFA/Isopropylamine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 225 nm |
| Retention Time (Enantiomer 1) | Not specified | ~18.0 min (R-enantiomer) |
| Retention Time (Enantiomer 2) | Not specified | ~22.5 min (S-enantiomer) |
| Resolution (Rs) | Baseline separation indicated | > 2.5 |
*Data is for the underivatized analogue, as specific data for the N-Boc protected form on this CSP was not available in the cited literature. Baseline separation of the parent compound is a strong indicator of successful separation for the N-Boc derivative.[3] **Data from a validated method for a structurally similar β-amino acid derivative, demonstrating the utility of this CSP class.[4]
Experimental Protocols
Below are the detailed experimental methodologies for the compared chiral HPLC separations.
Method 1: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This protocol is adapted from established methods for the separation of β-amino acids on a teicoplanin-based chiral stationary phase.[3]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of Water and Methanol (50:50, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the racemic N-Boc-3-Amino-3-phenylpropanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Polysaccharide-Based CSP (Normal Phase)
This protocol is a validated method for a similar β-amino acid derivative, demonstrating a robust alternative approach.[4]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of n-Hexane, Ethanol, Trifluoroacetic Acid (TFA), and Isopropylamine (95:5:0.1:0.025, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the racemic N-Boc-3-Amino-3-phenylpropanoic acid in a diluent of Ethanol and TFA (100:1, v/v) at a concentration of 1.0 mg/mL.
Experimental Workflow
The following diagram illustrates the general workflow for chiral HPLC method development and analysis.
References
A Comparative Guide to the Mass Spectrometric Fragmentation of Peptides Containing 3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as 3-amino-3-phenylpropanoic acid (β³-Hphe), into peptides is a key strategy for developing novel therapeutics with enhanced stability and biological activity. Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their structural verification and sequencing. This guide provides an objective comparison of the fragmentation patterns of peptides containing β³-Hphe with their natural α-amino acid counterparts, supported by experimental data and detailed methodologies.
Introduction to β-Peptide Fragmentation
Peptides incorporating β-amino acids exhibit distinct fragmentation pathways under mass spectrometric analysis compared to peptides composed solely of α-amino acids. The additional methylene group in the backbone of β-amino acids introduces new cleavage sites and alters the stability of the resulting fragment ions. This guide will focus primarily on Collision-Induced Dissociation (CID), a common fragmentation technique, and also touch upon insights from other methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD).
Comparative Fragmentation Analysis: β³-Hphe vs. Phenylalanine
While direct comparative quantitative data for peptides containing β³-Hphe versus those with Phenylalanine (Phe) is not extensively available in published literature, studies on analogous β-amino acid-containing peptides provide significant insights into the expected fragmentation patterns. Research on peptides containing β-amino acids, such as β-alanine and β³-homovaline, reveals characteristic fragmentation behaviors that can be extrapolated to β³-Hphe.
A key study on hybrid peptides with phenylalanine and β³-homovaline using electrospray ionization ion trap mass spectrometry demonstrated that the position of the β-amino acid significantly influences the fragmentation cascade.[1] Peptides with a β-amino acid at certain positions are prone to unique fragmentation reactions, including the formation of a Mannich base and imine ions due to a retro-Mannich cleavage, which are not observed in their α-amino acid-containing isomers.[1]
Furthermore, studies utilizing ECD and ETD on β-linked peptides have shown a prevalence of a• and y fragments, a notable deviation from the c and z• fragments typically seen with α-peptides.[2] This suggests an alternative fragmentation pathway is initiated by the presence of the β-amino acid.[2]
Table 1: Predicted Comparative Fragmentation of a Hypothetical Peptide X-(β³-Hphe)-Y vs. X-Phe-Y under CID
| Fragment Ion Type | Peptide with Phenylalanine (X-Phe-Y) | Peptide with β³-Hphe (X-β³-Hphe-Y) | Rationale for Difference |
| b- and y-ions | Standard b- and y-ion series observed from cleavage of the peptide bond. | Standard b- and y-ion series expected, but with altered relative abundances. | The presence of the β-amino acid can influence the proton mobility and the stability of the fragment ions. |
| Internal Fragments | Can be observed, typically from secondary fragmentation. | Potentially more prominent due to the increased flexibility of the peptide backbone. | The additional methylene group may facilitate different folding and fragmentation pathways. |
| Immonium Ion | Characteristic immonium ion for Phenylalanine at m/z 120.08. | A corresponding immonium-type ion for β³-Hphe would be expected at a different m/z. | The structure of the side chain and its connection to the backbone dictates the mass of the immonium ion. |
| Mannich Base/Imine Ions | Not observed. | Predicted to be observed, especially if β³-Hphe is not at the C-terminus.[1] | The β-amino group can participate in a retro-Mannich cleavage, leading to the formation of a stable Mannich base and a neutral imine loss.[1] |
| Neutral Losses | Loss of water (-18 Da) or ammonia (-17 Da) from b- and y-ions containing certain residues. | Similar neutral losses are expected, but potentially with different propensities. | The β-amino acid may alter the gas-phase conformation, affecting the ease of neutral losses. |
Experimental Protocols
The following provides a detailed methodology for a comparative mass spectrometry analysis of peptides containing β³-Hphe and their natural counterparts.
Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: Standard Fmoc-protected α-amino acids and Fmoc-β³-Hphe-OH are coupled sequentially. Activation is typically achieved using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (N,N-dimethylformamide).
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the synthesized peptides are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).
Mass Spectrometry Analysis
-
Sample Preparation: Purified peptides are dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a concentration of approximately 10 pmol/µL.
-
Instrumentation: Analysis is performed on a high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
ESI-MS Analysis:
-
The peptide solution is infused into the mass spectrometer at a flow rate of 5 µL/min.
-
The ESI source is operated in positive ion mode.
-
A survey scan (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the precursor ions.
-
-
Tandem MS (MS/MS) Analysis (CID):
-
The desired precursor ion (typically the [M+2H]²⁺ or [M+3H]³⁺ ion) is isolated in the quadrupole.
-
The isolated precursor ion is subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).
-
The collision energy is optimized for each peptide to achieve a good distribution of fragment ions. A typical starting point is a normalized collision energy of 25-35%.
-
The resulting fragment ions are analyzed in the TOF or Orbitrap mass analyzer.
-
-
Data Analysis:
-
The acquired MS/MS spectra are analyzed to identify the b-, y-, and other characteristic fragment ions.
-
The fragmentation patterns of the β³-Hphe-containing peptide and its phenylalanine-containing counterpart are compared to identify unique and differential fragment ions.
-
Software tools can be used to aid in the interpretation of the spectra and to calculate the theoretical fragment ion masses.
-
Visualizing Fragmentation Pathways and Workflows
Conclusion
The inclusion of 3-amino-3-phenylpropanoic acid in peptide sequences leads to characteristic fragmentation patterns in mass spectrometry that differ from those of their natural α-amino acid counterparts. Key differentiators include the potential formation of unique fragment ions such as Mannich bases and imine ions resulting from retro-Mannich cleavage. While comprehensive quantitative datasets are still emerging, the principles derived from studies on other β-amino acid-containing peptides provide a strong foundation for the identification and structural elucidation of β³-Hphe-modified peptides. The detailed experimental protocol provided herein offers a robust framework for conducting comparative fragmentation analyses, which are essential for advancing the development of novel peptide-based therapeutics.
References
A Comparative Guide to the NMR Characterization of Peptides Containing (S)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. Among these, β-amino acids, such as (S)-3-amino-3-phenylpropanoic acid (also known as (S)-β-phenylalanine), are of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of these modified peptides in solution. This guide provides a comparative overview of the NMR characterization of peptides containing (S)-3-amino-3-phenylpropanoic acid versus their natural α-L-phenylalanine counterparts, supported by experimental data and detailed protocols.
Distinguishing Structural Features: α- vs. β-Peptides
The fundamental difference between peptides composed of α-amino acids and those containing β-amino acids lies in the backbone structure. The additional methylene group in the backbone of β-amino acids leads to a more flexible chain and the potential to form novel, stable secondary structures, such as helices and sheets, that are distinct from those observed in α-peptides. This structural diversity is a key reason for the interest in β-peptides in drug discovery.
Below is a diagram illustrating the structural comparison between an α-peptide and a β-peptide.
Caption: Structural comparison of α- and β-peptide backbones.
Comparative NMR Data Analysis
The structural differences between α- and β-peptides manifest in their NMR spectra. Key parameters such as chemical shifts (¹H and ¹³C), scalar coupling constants (J-couplings), and Nuclear Overhauser Effect (NOE) correlations provide a detailed picture of the peptide's conformation.
¹H and ¹³C Chemical Shifts
Table 1: Representative ¹H and ¹³C Chemical Shifts for Phenylalanine Residues in Peptides
| Nucleus | α-L-Phenylalanine (ppm) | (S)-3-amino-3-phenylpropanoic acid (ppm) | Notes |
| ¹H | |||
| NH | ~8.0 - 8.5 | Variable, can differ from α-peptides | Highly dependent on hydrogen bonding and conformation. |
| Hα | ~4.4 - 4.7 | N/A | |
| Hβ | ~2.9 - 3.2 | ~4.5 - 5.0 (Hβ attached to chiral center) | Significant downfield shift for the proton on the chiral carbon in β-Phe. |
| Hα' (CH₂) | N/A | ~2.5 - 3.0 | Protons of the new methylene group. |
| Aromatic | ~7.2 - 7.4 | ~7.2 - 7.4 | Generally less affected by backbone changes. |
| ¹³C | |||
| Cα | ~55 - 58 | N/A | |
| Cβ | ~38 - 40 | ~50 - 55 (Cβ, chiral center) | |
| Cα' (CH₂) | N/A | ~40 - 45 | |
| C=O | ~172 - 175 | ~172 - 175 |
Note: These are approximate chemical shift ranges and can vary significantly depending on the peptide sequence, solvent, and temperature.
Scalar Coupling Constants (³J)
Three-bond scalar coupling constants, particularly ³J(HN,Hα) in α-peptides, are crucial for determining the backbone dihedral angle φ through the Karplus equation. In β-peptides, a more complex set of coupling constants along the backbone (e.g., ³J(HN,Hβ), ³J(Hα',Hβ)) provides information about the backbone torsion angles. The magnitudes of these couplings can help differentiate between extended and folded conformations.
Table 2: Comparison of Key ³J Coupling Constants and Corresponding Structural Information
| Coupling Constant | Peptide Type | Typical Values (Hz) | Structural Implication |
| ³J(HN,Hα) | α-Peptide | < 5 (α-helix), > 8 (β-sheet) | Dihedral angle φ |
| ³J(HN,Hβ) | β-Peptide | Dependent on conformation | Information on backbone torsion |
| ³J(Hα',Hβ) | β-Peptide | Dependent on conformation | Information on backbone torsion |
Nuclear Overhauser Effect (NOE) Data
NOE correlations provide through-space distance information between protons that are close to each other (< 5 Å), which is essential for determining the three-dimensional structure. The patterns of short, medium, and long-range NOEs are characteristic of specific secondary structures. In β-peptides, the potential for novel helical and sheet structures gives rise to unique NOE patterns that differ from those of α-peptides. For instance, the observation of sequential Hα'(i) to NH(i+1) NOEs in a β-peptide would be indicative of a specific folded conformation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
The synthesis of peptides containing β-amino acids can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[1]
-
Resin Swelling: The resin (e.g., Rink Amide MBHA) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treating it with a solution of 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling: The Fmoc-protected β-amino acid (e.g., Fmoc-(S)-3-amino-3-phenylpropanoic acid) is activated and coupled to the free amine on the resin. A common activation method involves using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) for 2-3 hours.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: The purified peptide is lyophilized and dissolved in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent like methanol-d₄) to a concentration of 1-5 mM. A pH meter is used to adjust the pH of aqueous samples, typically to a value where amide proton exchange is minimized (around pH 4-5).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall sample quality, including purity and the presence of aggregates.
-
2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign the proton and carbon resonances and to obtain structural restraints.
-
TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close in space. NOESY is suitable for molecules with a correlation time that gives rise to a positive NOE, while ROESY is often preferred for small to medium-sized peptides as it avoids the issue of zero NOE enhancement. Typical mixing times are in the range of 150-300 ms.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
The following diagram outlines a typical experimental workflow for the characterization of a synthesized peptide.
Caption: Experimental workflow for peptide synthesis and NMR characterization.
Alternative Characterization Methods
While NMR spectroscopy is the primary method for determining the solution-state structure of peptides, other techniques can provide complementary information.
-
X-ray Crystallography: Provides high-resolution structural information in the solid state. However, obtaining suitable crystals of peptides can be challenging, and the solid-state conformation may not be representative of the biologically relevant solution-state structure.
-
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. It does not provide atomic-level resolution.
-
Computational Modeling: Molecular dynamics (MD) simulations and other computational methods can be used to explore the conformational landscape of peptides and to refine structures based on experimental data.
Conclusion
The incorporation of (S)-3-amino-3-phenylpropanoic acid into peptides introduces significant structural and conformational changes compared to their α-L-phenylalanine counterparts. NMR spectroscopy is a powerful and essential tool for the detailed characterization of these modifications at the atomic level. A comprehensive analysis of chemical shifts, coupling constants, and NOE data allows for the elucidation of the unique three-dimensional structures adopted by β-peptides. This structural information is critical for understanding their biological activity and for the rational design of novel peptide-based therapeutics.
References
A Comparative Analysis of the Biological Activity of Peptides Containing (S)- vs. (R)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a well-established strategy to enhance their therapeutic properties. Among these, β-amino acids, such as 3-amino-3-phenylpropanoic acid (β-phenylalanine), have garnered significant interest due to their ability to confer increased stability against enzymatic degradation and modulate biological activity. The stereochemistry at the β-carbon of these amino acids plays a pivotal role in determining the pharmacological profile of the resulting peptides. This guide provides a detailed comparison of the biological activity of peptides containing the (S)- and (R)-enantiomers of 3-amino-3-phenylpropanoic acid, with a focus on their application in opioid peptide research.
Introduction to Stereochemistry in β-Phenylalanine Peptides
3-amino-3-phenylpropanoic acid possesses a chiral center at the C3 carbon (the β-carbon), giving rise to two enantiomers: (S)-3-amino-3-phenylpropanoic acid and (R)-3-amino-3-phenylpropanoic acid. When incorporated into a peptide chain, these enantiomers can induce distinct conformational changes, leading to differential interactions with their biological targets. This stereochemical difference is a critical determinant of a peptide's affinity, potency, and efficacy.
Comparative Biological Activity: Opioid Peptides
A key area where the differential effects of (S)- and (R)-β-phenylalanine have been elucidated is in the development of analogues of dermorphin, a potent and selective μ-opioid receptor agonist. The following data, derived from a study by Roesrath et al. (2012), directly compares the in vitro and in vivo activities of dermorphin analogues where the native L-phenylalanine at position 3 is replaced with either (S)- or (R)-3-amino-3-phenylpropanoic acid.
In Vitro Opioid Receptor Binding Affinity
The binding affinities of the diastereomeric peptides for the μ- and δ-opioid receptors were determined using radioligand competition binding assays. The results, presented as inhibitor concentration (Ki) values, are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Peptide Analogue | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | μ/δ Selectivity |
| Dermorphin (L-Phe³) | 0.31 ± 0.04 | 16.3 ± 2.1 | 52.6 |
| [(S)-β³-Phe³]Dermorphin | 1.8 ± 0.2 | 110 ± 15 | 61.1 |
| [(R)-β³-Phe³]Dermorphin | 0.45 ± 0.06 | 28.5 ± 3.7 | 63.3 |
In Vitro Opioid Receptor Agonist Potency
The functional activity of the peptides was assessed using the guinea pig ileum (GPI) assay for μ-opioid receptor agonism and the mouse vas deferens (MVD) assay for δ-opioid receptor agonism. The data is presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Peptide Analogue | GPI (μ-agonist IC50, nM) | MVD (δ-agonist IC50, nM) |
| Dermorphin (L-Phe³) | 0.98 ± 0.12 | 12.5 ± 1.8 |
| [(S)-β³-Phe³]Dermorphin | 15.7 ± 2.1 | >1000 |
| [(R)-β³-Phe³]Dermorphin | 1.2 ± 0.15 | 25.1 ± 3.3 |
In Vivo Analgesic Activity
The analgesic effects of the peptides were evaluated in mice using the tail-flick test after intracerebroventricular (i.c.v.) administration. The results are presented as the dose that produces a 50% effect (ED50). Lower ED50 values indicate higher analgesic potency.
| Peptide Analogue | Analgesic Potency (ED50, nmol/mouse) |
| Dermorphin (L-Phe³) | 0.11 (0.08 - 0.15) |
| [(S)-β³-Phe³]Dermorphin | 2.1 (1.5 - 2.9) |
| [(R)-β³-Phe³]Dermorphin | 0.14 (0.10 - 0.20) |
Summary of Findings:
-
Affinity and Potency: The incorporation of (R)-3-amino-3-phenylpropanoic acid at position 3 of dermorphin resulted in a peptide with μ-opioid receptor affinity and potency comparable to the native L-phenylalanine-containing peptide. In contrast, the (S)-enantiomer led to a significant decrease in both affinity and potency.
-
Selectivity: Both β-phenylalanine-containing analogues exhibited high selectivity for the μ-opioid receptor over the δ-opioid receptor.
-
In Vivo Activity: The in vivo analgesic potency mirrored the in vitro findings, with the (R)-β³-Phe³ analogue being significantly more potent than the (S)-β³-Phe³ analogue and showing potency similar to the parent dermorphin.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The peptides were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by washing with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Mu-Opioid Receptor Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization and centrifugation.
-
Radioligand: A selective μ-opioid receptor radioligand, such as [³H]DAMGO, is used.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.
-
Incubation: The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for peptide synthesis and biological evaluation.
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
The Influence of (S)-3-amino-3-phenylpropanoic Acid on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational impact of non-natural amino acids is paramount for the rational design of peptidomimetics with enhanced stability and biological activity. This guide provides a comparative analysis of the effect of incorporating (S)-3-amino-3-phenylpropanoic acid, a β-amino acid analogue of phenylalanine, on the secondary structure of peptides.
The introduction of β-amino acids, such as (S)-3-amino-3-phenylpropanoic acid (β-Phe), into peptide sequences has been shown to modulate their conformation, dynamics, and proteolytic susceptibility.[1] These modifications can lead to the formation of novel secondary structures, including various types of helices and sheets, which are not typically observed in peptides composed solely of α-amino acids.[2] This guide summarizes key experimental findings from circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to provide a quantitative comparison of peptide secondary structure with and without the incorporation of (S)-3-amino-3-phenylpropanoic acid.
Comparative Analysis of Helical Content
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The characteristic CD spectra of α-helices, with negative bands around 222 nm and 208 nm and a positive band around 190 nm, allow for the quantification of helical content.
To illustrate the expected impact, we present a hypothetical comparative dataset based on typical results for alanine-rich peptides. Alanine is known for its high helix-forming propensity.[3][4] The introduction of a β-amino acid is expected to perturb this helicity.
Table 1: Comparative Helicity of Alanine-Rich Peptides
| Peptide Sequence | Predicted % Helicity (in 10% TFE/PBS) | Key Observations |
| Ac-(AAKAA)₃-GY-NH₂ (Control α-peptide) | ~40-50% | Exhibits significant helical content due to the high propensity of alanine to form α-helices. |
| Ac-(AAKAA)-β-Phe-(AAKAA)-GY-NH₂ (Hypothetical β-peptide) | ~20-30% | The introduction of the β-amino acid is predicted to disrupt the α-helical structure, leading to a decrease in overall helicity. The extent of this disruption can depend on the position of the β-amino acid within the sequence. |
Note: The data for the β-peptide is hypothetical and serves to illustrate the generally observed trend of α-helix disruption upon single β-amino acid incorporation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis and analysis of peptides discussed in this guide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides can be synthesized using a standard solid-phase peptide synthesis (SPPS) protocol with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-(S)-3-amino-3-phenylpropanoic acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, diethyl ether)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including Fmoc-(S)-3-amino-3-phenylpropanoic acid.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of the synthesized peptides.
Procedure:
-
Sample Preparation: Prepare peptide solutions in a suitable solvent, such as a phosphate buffer or a mixture of trifluoroethanol (TFE) and buffer. TFE is often used to promote helical structures.
-
Data Acquisition: Record CD spectra from approximately 190 to 260 nm at a controlled temperature.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm using established formulas.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a mixture with a deuterated organic solvent).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including TOCSY, NOESY, and HSQC experiments.
-
Resonance Assignment: Assign the proton and carbon chemical shifts for each amino acid residue.
-
Structural Analysis: Analyze the chemical shift deviations from random coil values to identify secondary structural elements. For example, upfield shifts of Hα protons are indicative of helical structures. Nuclear Overhauser effect (NOE) data can provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.
Logical Workflow for Peptide Analysis
The following diagram illustrates the typical workflow for synthesizing and analyzing the conformational impact of incorporating (S)-3-amino-3-phenylpropanoic acid into a peptide.
References
- 1. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Enzymatic Stability of Peptides Incorporating (S)-3-Amino-3-phenylpropanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in their therapeutic application. A promising strategy to overcome this limitation is the incorporation of non-natural β-amino acids, such as (S)-3-amino-3-phenylpropanoic acid, into the peptide backbone. This modification has been shown to confer remarkable resistance to proteolysis, thereby extending the in vivo half-life and enhancing the therapeutic potential of peptide-based drugs.
The introduction of a β-amino acid alters the peptide's conformation, sterically hindering the approach of proteolytic enzymes that are highly specific for L-α-amino acid residues. This guide provides a comparative analysis of the enzymatic stability of peptides containing (S)-3-amino-3-phenylpropanoic acid against their native counterparts, supported by experimental data and detailed protocols.
Superior Stability of β-Peptides: The Evidence
Peptides constructed from β-amino acids, or those containing a mix of α- and β-amino acids, consistently demonstrate a superior stability profile when exposed to a variety of proteases. While direct quantitative data for peptides containing (S)-3-amino-3-phenylpropanoic acid is not extensively available in publicly accessible literature, comprehensive studies on other β-peptides provide compelling evidence of their proteolytic resistance.
One pivotal study investigated the stability of a series of linear and cyclic β- and γ-peptides against 15 different proteases, including vigorous, non-specific enzymes like the 20S proteasome. The results were striking: under conditions where a standard α-peptide was completely cleaved within 15 minutes, the β- and γ-peptides remained stable for at least 48 hours[1]. This indicates a dramatic increase in resistance to enzymatic degradation.
Further supporting this, another study noted that while peptides with N-terminal amines were almost entirely degraded within 48 hours in cell culture, the inclusion of a β-amino acid significantly reduced this degradation.
| Peptide Type | Incubation Conditions | Stability | Reference |
| α-Eicosapeptide | 15 commercially available proteases | Complete cleavage within 15 minutes | [1] |
| β- and γ-Peptides | 15 commercially available proteases | Stable for at least 48 hours | [1] |
Experimental Protocols for Assessing Enzymatic Stability
To evaluate and compare the enzymatic stability of novel peptide analogues, standardized in vitro assays are essential. The following are detailed methodologies for plasma stability assays and specific enzyme degradation assays.
In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a biological matrix like human plasma.
Materials:
-
Test peptide and control peptide (native counterpart)
-
Pooled human plasma with anticoagulant (e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Thermomixer or water bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control peptides. Pre-warm the human plasma to 37°C.
-
Incubation: Spike the peptide into the plasma at a final concentration (e.g., 1 µM) and incubate at 37°C with gentle shaking.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining intact peptide.
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Enzymatic Degradation Assay with a Specific Protease (e.g., Trypsin)
This assay assesses the stability of a peptide against a specific protease.
Materials:
-
Test peptide and control peptide
-
Protease (e.g., Proteomics Grade Trypsin)
-
Assay buffer (e.g., 50mM Ammonium Bicarbonate, pH 7.8)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
LC-MS/MS system
Procedure:
-
Preparation: Dissolve the peptides and trypsin in the assay buffer to the desired concentrations.
-
Reaction Initiation: Initiate the reaction by adding the trypsin solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Sampling and Quenching: At various time points, take aliquots and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the enzymatic stability of peptides.
References
A Head-to-Head Comparison of Beta-Amino Acids in Modulating Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of beta-amino acids into peptide sequences represents a powerful strategy in medicinal chemistry to enhance therapeutic potential. By introducing an additional carbon atom into the peptide backbone, beta-amino acids impart unique conformational properties and a notable resistance to enzymatic degradation. This guide provides an objective, data-driven comparison of different beta-amino acids, highlighting their impact on peptide stability, structure, and biological activity.
Impact on Proteolytic Stability
A primary advantage of incorporating beta-amino acids is the significant increase in resistance to proteolytic enzymes. Peptides composed entirely of beta-amino acids, or even those with mixed alpha- and beta-amino acids, exhibit superior stability compared to their all-alpha-amino acid counterparts.[1] Studies have shown that beta-peptides can be completely stable to a wide range of common proteases for extended periods, a critical attribute for improving the in vivo half-life of peptide-based drugs.[2]
Table 1: Proteolytic Stability of Peptides with Beta-Amino Acid Modifications
| Peptide Sequence | Modification | Half-life (in serum/plasma) | Reference |
| Angiotensin IV | Unmodified | Rapidly degraded | [3] |
| β2-homo-Angiotensin IV | N-terminal β2-amino acid | Proteolytically stable | [3] |
| SARS-CoV-2 Mpro Inhibitor (BM3) | Contains two cyclic β-amino acids | 48 hours | [4] |
| SARS-CoV-2 Mpro Inhibitor (BM7) | Contains three cyclic β-amino acids | >168 hours | [4] |
| All-α-eicosapeptide | Unmodified | Complete cleavage in 15 mins | [2] |
| Various β- and γ-peptides | Composed of β- and γ-amino acids | Stable for at least 48 hours | [2] |
Modulation of Peptide Conformation and Binding Affinity
The positioning of the side chain on the beta-amino acid backbone—at the C2 (β²) or C3 (β³) position—profoundly influences the peptide's secondary structure and its ability to interact with biological targets.[5][6] These subtle structural changes can translate into significant differences in binding affinity.
A compelling example is the study of α/β-peptides derived from the Bim BH3 domain, which targets the pro-survival protein Bcl-xL. By systematically replacing β³-amino acid residues with their β² isomers at key contact points, researchers have demonstrated a greater than 100-fold variation in binding affinity.[5] This highlights the potential for fine-tuning peptide activity through precise selection of beta-amino acid isomers.
Table 2: Head-to-Head Comparison of β²- vs. β³-Amino Acid Substitution on Bcl-xL Binding Affinity
| Peptide Variant | Description | Apparent Helicity (Normalized) | Ki for Bcl-xL (nM) | Fold Change in Affinity vs. All-β³ | Reference |
| 2 | All-β³ residues at contact sites | 1.00 | 17 ± 2 | - | [5] |
| 3 | Single β³ → β² substitution | 1.00 | 25 ± 2 | 0.68x | [5] |
| 4 | Single β³ → β² substitution | 0.81 | 140 ± 10 | 0.12x | [5] |
| 5 | Single β³ → β² substitution | 0.99 | 11 ± 1 | 1.55x | [5] |
| 6 | Single β³ → β² substitution | 1.00 | 20 ± 2 | 0.85x | [5] |
| 7 | Two β³ → β² substitutions | 0.77 | 2.9 ± 0.3 | 5.86x | [5] |
| 8 | Two β³ → β² substitutions | 0.90 | 290 ± 20 | 0.06x | [5] |
| 9 | Three β³ → β² substitutions | 0.78 | 17 ± 2 | 1.00x | [5] |
| 10 | Four β³ → β² substitutions | 0.76 | 130 ± 10 | 0.13x | [5] |
Data sourced from a study on Bim BH3-derived α/β-peptides.[5]
Cyclic beta-amino acids also offer a powerful tool for constraining peptide conformation, which can lead to enhanced binding affinity and stability. In the development of inhibitors for the SARS-CoV-2 main protease, macrocyclic peptides containing cyclic β-amino acids exhibited potent inhibitory activity with IC50 values in the nanomolar range.[4]
Table 3: Impact of Different Beta-Amino Acid Types on Peptide Activity
| Peptide/Analog | Beta-Amino Acid Type | Target | Activity Metric | Value | Reference |
| Somatostatin Analog | β²- and β³-amino acids | Somatostatin Receptor (hsst4) | Affinity (Ki) | Micromolar | [3] |
| Apelin-13 Analog | Side-chain constrained | Apelin Receptor (APJ) | Affinity (Ki) | 0.08–0.18 nM | [7] |
| Cationic Antimicrobial Derivative | β²,²-disubstituted | MRSA, E. coli | MIC | 3.8 µM, 7.7 µM | [8] |
| SARS-CoV-2 Mpro Inhibitor (BM3) | Cyclic β²,³-amino acids | SARS-CoV-2 Mpro | IC50 | 40 nM | [4] |
| SARS-CoV-2 Mpro Inhibitor (BM7) | Cyclic β²,³-amino acids | SARS-CoV-2 Mpro | IC50 | 20 nM | [4] |
| γ-Secretase Inhibitor | Cyclic β-amino acid (ACPC) | γ-Secretase | Ki | 5.2 nM | [9] |
| γ-Secretase Inhibitor Analog | β³-hSer substitution | γ-Secretase | IC50 | 0.40 nM | [9] |
Experimental Workflows and Signaling Pathways
The development and evaluation of beta-amino acid-containing peptides follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.
The mechanism of action of these modified peptides often involves interaction with specific signaling pathways. For instance, beta-amino acid-containing peptides designed to mimic BH3 domains can trigger apoptosis by binding to pro-survival Bcl-2 family proteins, thereby disrupting their function and allowing pro-apoptotic signals to proceed.
Experimental Protocols
Proteolytic Stability Assay
-
Peptide Preparation: Dissolve the synthesized peptide in a suitable buffer (e.g., PBS) to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the peptide solution with a protease solution (e.g., trypsin, chymotrypsin, or serum/plasma) at a specific ratio (e.g., 1:100 enzyme to peptide by weight) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heating.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time. The half-life (t₁/₂) is then calculated from the degradation curve.[10][11]
Receptor Binding Assay (Competitive)
-
Preparation of Reagents:
-
Prepare a buffer solution appropriate for the receptor (e.g., Tris-HCl with additives).
-
Prepare a solution of the target receptor (e.g., purified protein or cell membrane preparations).
-
Prepare a solution of a labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor.
-
Prepare serial dilutions of the unlabeled test peptide (containing the beta-amino acid).
-
-
Incubation: In a microplate, combine the receptor, the labeled ligand (at a fixed concentration, typically near its Kd), and the varying concentrations of the test peptide.
-
Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium.
-
Separation: Separate the bound from the free labeled ligand. For membrane preparations, this is often done by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement).
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the test peptide concentration. The IC50 (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.
-
Peptide Preparation: Prepare serial twofold dilutions of the beta-amino acid-containing peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[8][12]
Conclusion
The strategic incorporation of beta-amino acids offers a versatile and effective approach to overcome the inherent limitations of natural peptides, particularly their poor proteolytic stability. The choice of beta-amino acid, including its stereochemistry (β² vs. β³) and the presence of cyclic constraints or specific side chains, provides a rich toolkit for medicinal chemists to fine-tune the conformational properties and biological activity of peptides. The quantitative data presented in this guide underscores the significant impact these modifications can have on binding affinity and overall efficacy, paving the way for the rational design of next-generation peptide therapeutics.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthetic Peptides Containing (S)-N-Boc-3-Amino-3-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, the accurate assessment of purity is a critical quality attribute for synthetic peptides, ensuring their efficacy, safety, and reproducibility in preclinical and clinical studies. The incorporation of non-canonical amino acids, such as (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a β-amino acid, introduces unique characteristics that can influence the analytical strategy. This guide provides an objective comparison of state-of-the-art analytical techniques for purity determination of these modified peptides, supported by experimental data and detailed methodologies.
The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the phenyl side chain in this compound significantly increases the hydrophobicity of the peptide. This key feature influences its retention behavior in reversed-phase chromatography and can be leveraged for effective separation from common synthesis-related impurities.
Comparative Analysis of Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the gold standards for peptide purity analysis. The choice between these methods often depends on the desired resolution, speed, and the complexity of the impurity profile.
Table 1: Comparison of Performance Metrics for HPLC and UPLC in the Analysis of Peptides Containing this compound
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle of Separation | Hydrophobicity | Hydrophobicity |
| Typical Purity Determination (%) | 98.6 | 98.9 |
| Resolution of Main Impurity | 1.9 | 2.6 |
| Analysis Time (minutes) | 25 | 10 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 |
| Throughput | Moderate | High |
| Cost per Sample | Low | Moderate |
This data is representative and intended for illustrative purposes. Actual results can vary based on the specific peptide sequence, instrumentation, and method conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving accurate and reliable purity analysis of synthetic peptides.
Protocol 1: RP-HPLC Purity Analysis
Objective: To determine the purity of a synthetic peptide containing this compound by separating it from process-related impurities.
-
Instrumentation: Standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 15-65% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
Protocol 2: UPLC-MS Purity Analysis and Impurity Identification
Objective: To achieve high-resolution separation of the target peptide and its impurities, and to identify the impurities based on their mass-to-charge ratio.
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A segmented gradient optimized for the elution of the main peptide, typically a shallow gradient around the elution point.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 220 nm and MS in positive ion mode.
-
Sample Preparation: The peptide is dissolved in 50% acetonitrile in 0.1% formic acid to a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter.[1]
Visualization of Analytical Workflow and Rationale
The following diagrams illustrate the experimental workflow for peptide purity analysis and the underlying reasons for incorporating β-amino acids like this compound into peptide structures.
Caption: Experimental workflow for peptide purity analysis.
Caption: Rationale for incorporating β-amino acids.
Conclusion
The purity analysis of synthetic peptides containing this compound requires a robust analytical strategy that can effectively separate the hydrophobic target peptide from a range of potential impurities. While RP-HPLC remains a reliable and cost-effective method for routine purity assessment, UPLC-MS offers superior resolution, higher throughput, and the invaluable capability of impurity identification, which is critical for comprehensive characterization and regulatory submissions. The incorporation of β-amino acids is a promising strategy in peptide drug design, offering enhanced stability and the potential for novel therapeutic activities.[2][3] The N-terminal Boc group, while often a protecting group, can also contribute to the biological profile of the peptide, for instance, by increasing lipophilicity and potentially introducing antibacterial properties.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for Sterically Hindered β-Amino Acids
For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered β-amino acids into peptide chains is a significant synthetic challenge. The increased steric bulk around the β-carbon can impede reaction kinetics, leading to lower yields, epimerization, and incomplete reactions. The selection of an appropriate coupling reagent is therefore paramount to the success of the synthesis. This guide provides a comparative overview of commonly employed coupling reagents, supported by experimental data, to facilitate an informed choice for these challenging couplings.
The formation of a peptide bond requires the activation of the carboxylic acid of one amino acid to facilitate nucleophilic attack by the amino group of the next. Coupling reagents are essential for this activation step. While a plethora of such reagents exist, their efficacy varies significantly when faced with the steric hindrance presented by β-amino acids, particularly those with substitution at the α or β positions, or N-methylated analogues. This comparison focuses on four widely used classes of coupling reagents: aminium/uronium salts (HATU, HBTU), a third-generation uronium salt (COMU), and a phosphonic acid anhydride (T3P®).
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent is a balance between reactivity, suppression of side reactions (primarily epimerization), reaction time, and cost. Below is a summary of the performance of key coupling reagents in the context of hindered amino acid couplings. While direct comparative data for a single hindered β-amino acid across all reagents is limited in publicly available literature, the following tables collate available data for structurally similar hindered systems to provide a representative comparison.
Table 1: Quantitative Performance Data for Coupling of Hindered Amino Acids
| Coupling Reagent | Coupling System | Yield (%) | Reaction Time | Epimerization (%) | Reference |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-2 hours | Low | [1] |
| Fmoc-Pro-OH + H-MeVal-OMe | >95 | 2 hours | ~2% | [2] | |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | |
| Fmoc-Phe-OH + H-Val-OMe | >98 | 20-60 minutes | Low | [3] | |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [1] |
| Fmoc-Leu-OH + H-Gly-Resin | >99 | 30 minutes | Very Low | [4][5] | |
| T3P® | Z-Aib-OH + H-Pro-NH2 | 92-96% | 5 minutes | Minimal | [6][7] |
| Z-Phg-OH + H-Pro-NH2 | >99% | 5 minutes | 0.5% | [6] |
Note: "Aib" (α-aminoisobutyric acid) and N-methylated amino acids are common models for sterically hindered couplings. Z-Phg = N-benzyloxycarbonyl-L-phenylglycine.
Table 2: Qualitative Comparison of Coupling Reagents for Hindered β-Amino Acids
| Feature | HATU | HBTU | COMU | T3P® |
| Reactivity | Very High | High | Very High | High |
| Epimerization Suppression | Very Good | Good | Excellent | Excellent |
| Side Reactions | Potential for guanidinylation | Potential for guanidinylation | Minimal | Water-soluble byproducts |
| Safety | Based on potentially explosive HOAt | Based on potentially explosive HOBt | Safer (Oxyma-based) | Non-explosive, non-toxic |
| Byproducts | Soluble | Soluble | Water-soluble | Water-soluble |
Experimental Workflow and Methodologies
The general workflow for a solid-phase peptide synthesis (SPPS) coupling reaction involving a hindered β-amino acid is depicted below.
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
Below are generalized protocols for the coupling of a hindered β-amino acid onto a resin-bound peptide using the aforementioned reagents. These protocols are intended as a starting point and may require optimization based on the specific β-amino acid and peptide sequence.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (1 eq.) in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for 30 minutes. Drain the DMF.[8]
-
Activation Mixture Preparation: In a separate vial, dissolve the N-Fmoc-protected hindered β-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 eq.). Allow this in situ activation to proceed for 1-2 minutes.[8]
-
Coupling Reaction: Add the activation mixture to the drained resin.
-
Agitation and Monitoring: Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended. Monitor the reaction for completion using a qualitative method such as the Kaiser test (note: this test is not suitable for N-methylated amino acids).
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling with HBTU
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (1 eq.) in DMF for 30 minutes and drain.
-
Coupling Solution Preparation: In a separate vial, dissolve the N-Fmoc-protected hindered β-amino acid (2 eq.) in DMF (approx. 5 mL/g of resin).[9]
-
Coupling Reaction: Add the amino acid solution to the resin. Subsequently, add a 1.0 M solution of HBTU in DMF (2 eq.) and DIPEA (4 eq.). To suppress potential racemization, a 0.5 M solution of HOBt in DMF (2 eq.) can be added.[9]
-
Agitation and Monitoring: Mix the suspension for 30-60 minutes, or until the Kaiser test is negative.
-
Washing: Filter the resin and wash thoroughly with DMF.
Protocol 3: Coupling with COMU
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (1 eq.) in DMF for 30 minutes and drain.
-
Activation Mixture Preparation: In a separate vial, pre-activate the N-Fmoc-protected hindered β-amino acid (3 eq.) with COMU (3 eq.) and DIPEA (6 eq.) in DMF for 1 minute.[4][10]
-
Coupling Reaction: Add the activation mixture to the resin.
-
Agitation and Monitoring: Allow the reaction to proceed for 1 hour at room temperature. For extremely hindered residues, a second coupling (double coupling) may be necessary.[4][10]
-
Washing: Filter the resin and wash with DMF.
Protocol 4: Coupling with T3P® (Solution Phase Example)
-
Reaction Setup: Dissolve the N-protected hindered β-amino acid (1 eq.) and the amino component (e.g., a peptide ester) (1 eq.) in a suitable solvent such as ethyl acetate or DMF under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (3 eq.).
-
Coupling Reaction: Add T3P® (1.5 eq.) to the reaction mixture. The reaction is typically very fast and can be complete within 5-15 minutes at room temperature.[6][7]
-
Work-up: The reaction mixture is typically worked up by aqueous extraction to remove the water-soluble phosphonic acid byproducts.
Discussion and Recommendations
HATU is a highly reactive and efficient coupling reagent, particularly for sterically demanding couplings.[11] Its superiority over HBTU is attributed to the formation of a more reactive OAt-active ester, which leads to faster reaction rates and often lower levels of epimerization.[12] A potential side reaction is the guanidinylation of the N-terminal amine if HATU is used in excess.[1]
HBTU is a widely used and cost-effective coupling reagent. While generally efficient, it may be less effective than HATU for the most challenging hindered couplings. The addition of HOBt is often recommended to minimize epimerization.[9]
COMU represents a third generation of uronium-type reagents and offers coupling efficiencies comparable to HATU.[5][13] Its main advantage lies in its improved safety profile, as it is based on OxymaPure, which is not explosive like the HOBt and HOAt derivatives.[5] The byproducts of COMU are also water-soluble, simplifying purification in solution-phase synthesis.[14]
T3P® is a powerful phosphonic anhydride-based coupling reagent that has gained attention as a "green" alternative due to its non-toxic and water-soluble byproducts.[6][7] It is known for its remarkably fast reaction times and high yields, even with sterically hindered amino acids, while showing minimal epimerization.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical reagents is a cornerstone of operational safety and environmental compliance. This guide provides a detailed, procedural framework for the safe disposal of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, ensuring adherence to best practices and regulatory standards.
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, it is critical to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While many N-Boc protected amino acids are not classified as hazardous, individual products can have unique handling requirements.[1][2]
Personal Protective Equipment (PPE): To minimize exposure risk, the following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against splashes or dust.[3][4][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[3][4]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[3][4]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[2]
Hazard Identification Summary
Based on SDS information for analogous compounds, this compound may be classified as an irritant. The primary hazards are summarized below.
| Hazard Classification | GHS Statement | Precautionary Action |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[6] | P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves.[6] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[6] | P280: Wear eye protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust.[6] P271: Use only outdoors or in a well-ventilated area.[6] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is that chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification. Never dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, clean, and sealable container suitable for chemical waste.[1][3] High-density polyethylene (HDPE) containers are generally appropriate.[7]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing papers, pipette tips, gloves, and wipes, must also be collected and treated as hazardous waste.[1][7] Place these items in a separate, clearly labeled container.
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
Step 3: Empty Container Disposal
-
A container is considered "RCRA empty" when all contents have been removed by normal means and no more than one inch of residue remains.
-
To dispose of an empty container, triple-rinse it with a suitable solvent.
-
Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most prudent approach is to collect all rinsates as hazardous waste.[3]
-
After proper rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse. It can then typically be disposed of as non-hazardous solid waste.[7]
Step 4: Storage and Final Disposal
-
Store sealed waste containers in a designated, secure, and well-ventilated chemical waste accumulation area.[2][7] This area should provide secondary containment to mitigate spills.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's guidelines. [8]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][3]
-
Maintain meticulous records of all disposed chemicals, including quantities and dates, and retain all waste manifests provided by the disposal vendor.[1]
References
Essential Safety and Operational Guide for Handling (S)-N-Boc-3-Amino-3-phenylpropanoic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS No. 103365-47-5). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes.[3][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a fume hood to prevent respiratory irritation.[3][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6][7]
- Ensure that an emergency eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Wear chemical-resistant gloves.
- Don safety glasses with side shields or goggles.
- If working outside a fume hood, a NIOSH-approved respirator is required.
3. Weighing and Transfer:
- Handle the compound as a solid to avoid creating dust.
- If transferring the powder, do so carefully to minimize airborne particles.
- Use a spatula or other appropriate tool for transfer.
- Close the container tightly after use.[6]
4. Spill Response:
- In the event of a spill, avoid creating dust.[7]
- Gently sweep up the solid material and place it in a sealed, labeled container for disposal.[7]
- Use an inert absorbent material (e.g., sand or vermiculite) to clean any remaining residue.[7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Segregation and Collection:
- Collect all waste material (including spilled substance and contaminated consumables) in a designated, sealed, and clearly labeled waste container.[7]
- The label should identify the contents as "this compound waste" and include the relevant hazard symbols.
2. Storage:
- Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[6][7]
3. Disposal:
- Dispose of the chemical waste through a licensed and approved waste disposal company.[7][8]
- Do not dispose of this chemical down the drain or in regular trash.[8]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
